FFN200 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H14Cl2N2O2 |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10;;/h1-2,5-6H,3-4,12-13H2;2*1H |
Clave InChI |
YNQXRSNAOWBGLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)OC(=O)C=C2CCN.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
FFN200 Dihydrochloride: A Technical Guide for Neurotransmitter Vesicle Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of FFN200 dihydrochloride (B599025), a fluorescent false neurotransmitter, detailing its chemical structure, physicochemical properties, and its application in visualizing vesicular monoamine transport and exocytosis. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development, offering detailed experimental protocols and a mechanistic understanding of FFN200's function.
Core Properties of FFN200 Dihydrochloride
This compound is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its unique properties allow for the labeling and tracking of monoamine-containing synaptic vesicles in real-time within neuronal cell cultures and brain tissue.[1][2]
Chemical Structure and Physicochemical Data
The chemical and physical properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride | [1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂·2HCl | [1][2] |
| Molecular Weight | 277.15 g/mol | [1][2][4] |
| CAS Number | 2080306-27-8 | [1][2] |
| Appearance | Pale yellow solid | [5] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage | Store at -20°C | [1][2] |
| Excitation Maximum (λex) | 352 nm | [1][2][6] |
| Emission Maximum (λem) | 451 nm | [1][2][6] |
| SMILES | NC1=CC(OC(C=C2CCN)=O)=C2C=C1.Cl.Cl | [2] |
| InChI Key | YNQXRSNAOWBGLD-UHFFFAOYSA-N | [2] |
Mechanism of Action: VMAT2-Mediated Vesicular Sequestration
FFN200 is designed as a fluorescent analog of endogenous monoamine neurotransmitters like dopamine (B1211576). Its primary mechanism of action involves its selective recognition and transport by VMAT2, a protein responsible for packaging monoamines into synaptic vesicles. This process is driven by a proton gradient across the vesicular membrane.
The signaling and transport pathway of FFN200 can be visualized as follows:
Upon entering the neuron, FFN200 is recognized as a substrate by VMAT2 located on the membrane of synaptic vesicles. The V-ATPase proton pump actively transports protons into the vesicle, creating an electrochemical gradient. VMAT2 then utilizes this gradient to transport FFN200 from the cytosol into the vesicle in exchange for protons. Once inside the acidic environment of the vesicle, FFN200 fluoresces, allowing for the visualization of these vesicles.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature, particularly the work by Pereira et al. (2015) which introduced FFN200.
Preparation of FFN200 Stock Solutions
-
Dissolution: Dissolve this compound in either sterile water or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-100 mM.[1][2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][2]
Labeling of Neuronal Cultures with FFN200
This protocol is suitable for primary neuronal cultures or neuronal cell lines.
-
Cell Culture: Plate neurons on poly-D-lysine coated coverslips or dishes and maintain in appropriate culture medium. Experiments are typically performed on mature neurons (e.g., DIV 12-17).
-
Loading Solution Preparation: Dilute the FFN200 stock solution in a suitable imaging buffer (e.g., Tyrode's solution) to a final working concentration of 1-10 µM.
-
Incubation: Replace the culture medium with the FFN200-containing loading solution. Incubate the cells for 15-30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with fresh imaging buffer to remove extracellular FFN200.
-
Imaging: The cells are now ready for live-cell imaging. FFN200-loaded vesicles will appear as fluorescent puncta.
Imaging of FFN200 Exocytosis
This protocol allows for the visualization of neurotransmitter release by stimulating the labeled neurons.
-
Baseline Imaging: Acquire baseline images of the FFN200-loaded neurons to establish the initial fluorescence intensity of the vesicles.
-
Stimulation: Induce neuronal firing and subsequent exocytosis using electrical field stimulation (e.g., 10-20 Hz for 30-60 seconds) or chemical stimulation with a high potassium solution (e.g., 50-90 mM KCl).
-
Post-Stimulation Imaging: Acquire images immediately after stimulation. A decrease in the fluorescence intensity of individual puncta indicates the release of FFN200 from the vesicles.
-
Data Analysis: Quantify the change in fluorescence intensity before and after stimulation to measure the extent of exocytosis.
Experimental Workflow and Visualization
The general workflow for an experiment utilizing FFN200 for imaging vesicular exocytosis is depicted below.
Conclusion
This compound is a powerful tool for the selective visualization of monoaminergic vesicles and their dynamics. Its utility in tracing exocytosis in both cell culture and brain tissue provides a valuable method for studying the spatial and temporal aspects of neurotransmission.[1][2] The detailed properties and protocols provided in this guide are intended to facilitate the successful application of FFN200 in a variety of research settings, ultimately contributing to a deeper understanding of neuronal function and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABRIC: Data from Pereira et al (2016), The somatic mutation profiles of 2433 breast cancers refine their genomic and transcriptomic landscapes. Nat Comms 7. - EGA European Genome-Phenome Archive [ega-archive.org]
- 5. Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vesicular Uptake of FFN200 Dihydrochloride by VMAT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism by which the fluorescent false neurotransmitter, FFN200 dihydrochloride (B599025), is taken up by the vesicular monoamine transporter 2 (VMAT2). It is intended to serve as a technical resource, offering detailed information on the transport mechanism, quantitative data, experimental protocols, and visual representations of the key processes involved.
Core Mechanism of VMAT2 and FFN200 Uptake
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons, responsible for packaging neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) from the cytoplasm into synaptic vesicles. This process is essential for neurotransmission and protects neurons from the potentially toxic effects of cytosolic monoamines. VMAT2 functions as an antiporter, utilizing a proton gradient established by a vesicular H+-ATPase to drive the uptake of monoamines. For each molecule of monoamine transported into the vesicle, two protons are expelled.
FFN200 is a fluorescent analog of monoamines that acts as a substrate for VMAT2.[1][2] Its uptake into synaptic vesicles allows for the visualization and tracking of monoamine storage and release. The mechanism of FFN200 uptake mirrors that of endogenous monoamines, involving a series of conformational changes in the VMAT2 protein.
The transport cycle can be summarized as follows:
-
Protonation and Outward-Facing Conformation: The cycle begins with VMAT2 in a lumen-facing (outward-open) conformation, where it binds two protons from the acidic interior of the synaptic vesicle.
-
Conformational Switch to Inward-Facing: The binding of protons induces a conformational change in VMAT2, causing it to transition to a cytoplasm-facing (inward-open) state.[3]
-
FFN200 Binding and Proton Release: In the inward-facing conformation, VMAT2 releases the two protons into the cytoplasm and exposes a high-affinity binding site for monoamines, including FFN200. FFN200 then binds to this site.
-
Occluded State: The binding of FFN200 triggers another conformational change, leading to an occluded state where the substrate is enclosed within the transporter and inaccessible to either the cytoplasm or the vesicle lumen.
-
Conformational Switch to Outward-Facing and FFN200 Release: A final conformational change reorients the binding site to face the vesicle lumen, leading to the release of FFN200 into the synaptic vesicle. The transporter is then ready to bind two more protons and restart the cycle.
Recent cryo-electron microscopy (cryo-EM) studies of VMAT2 in complex with substrates like dopamine and inhibitors such as tetrabenazine (B1681281) have provided significant insights into the structural basis of this transport mechanism.[4][5] Although a structure with FFN200 is not yet available, the dopamine-bound structure reveals a substrate-binding pocket located within the transmembrane domains. It is highly probable that FFN200 binds to this same pocket, interacting with key residues that facilitate its translocation across the vesicular membrane.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of FFN200 and other relevant ligands with VMAT2.
| Substrate/Inhibitor | Parameter | Value | Cell Line/System | Reference |
| FFN200 | K_m | 13.7 ± 2.7 µM | VMAT2-transfected HEK cells | [1] |
| FFN206 | Apparent K_m | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [6][7] |
| Dopamine | K_m | ~0.82 - 0.95 µM | Membrane preparations from VMAT2-HEK cells | [6] |
| Tetrabenazine (TBZ) | IC_50 | 20.4 ± 4.1 nM | VMAT2-transfected HEK293T cells (using FFN206) | [8][9] |
| Tetrabenazine (TBZ) | IC_50 | 320 ± 10 nM | VMAT2-transfected HEK cells (using FFN206) | [6] |
| Reserpine | IC_50 | 19 ± 1 nM | VMAT2-transfected HEK cells (using FFN206) | [6] |
| Dihydrotetrabenazine (dTBZ) | IC_50 | 17 ± 1 nM | VMAT2-transfected HEK cells (using FFN206) | [6] |
Note: FFN206 is a closely related fluorescent false neurotransmitter often used in VMAT2 assays.
Experimental Protocols
Cell-Based FFN200 Uptake Assay in VMAT2-Transfected HEK293 Cells
This protocol describes a method to measure the uptake of FFN200 into VMAT2-expressing vesicles within intact cells.
Materials:
-
HEK293 cells stably transfected with human VMAT2 (VMAT2-HEK293).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Phosphate-buffered saline (PBS).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
FFN200 dihydrochloride stock solution (e.g., 10 mM in DMSO).
-
Tetrabenazine (TBZ) stock solution (e.g., 10 mM in DMSO) as a VMAT2 inhibitor for control experiments.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed VMAT2-HEK293 cells into a 96-well black, clear-bottom microplate at a density that allows them to reach approximately 90% confluency on the day of the assay. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of FFN200 in KRH buffer to achieve final concentrations ranging from 0.1 to 100 µM. Prepare a solution of TBZ in KRH buffer (e.g., 10 µM final concentration) for non-specific uptake control wells.
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of KRH buffer.
-
For inhibitor control wells, add 50 µL of the TBZ solution and incubate for 30 minutes at 37°C. For other wells, add 50 µL of KRH buffer.
-
Add 50 µL of the diluted FFN200 solutions to the respective wells to initiate the uptake.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Uptake:
-
Aspirate the FFN200-containing buffer from the wells.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular FFN200.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for FFN200 (e.g., Ex: ~352 nm, Em: ~451 nm).[1]
-
-
Data Analysis:
-
Subtract the fluorescence values of the TBZ-treated wells (non-specific uptake) from the values of the untreated wells to determine the specific VMAT2-mediated uptake.
-
Plot the specific uptake as a function of FFN200 concentration to determine the K_m.
-
Visualizations
VMAT2 Transport Cycle of FFN200
Caption: The alternating access mechanism of FFN200 uptake by VMAT2.
Experimental Workflow for FFN200 Uptake Assay
Caption: A stepwise workflow for a cell-based FFN200 uptake assay.
Logical Relationship of VMAT2 Function and Inhibition
Caption: The central role of VMAT2 in monoamine uptake and its inhibition.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 4. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into substrate transport and drug inhibition of the human vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FFN200 Dihydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
FFN200 dihydrochloride (B599025) is a powerful tool in neuroscience research, functioning as a fluorescent false neurotransmitter (FFN) that enables the visualization and study of monoamine, particularly dopamine (B1211576), neurotransmission at the level of individual synapses.[1][2][3] This guide provides an in-depth overview of its properties, mechanism of action, experimental applications, and the data it can generate.
Core Properties and Mechanism of Action
FFN200 is a fluorescent molecule designed as a substrate for the vesicular monoamine transporter 2 (VMAT2), the primary transporter responsible for packaging monoamines like dopamine into synaptic vesicles within the central nervous system.[1][4] By mimicking endogenous monoamines, FFN200 is taken up into the cytoplasm of monoaminergic neurons and subsequently sequestered into synaptic vesicles by VMAT2.[1][5] This accumulation within vesicles allows for the selective labeling of these structures.[1][6]
Upon neuronal stimulation, these FFN200-loaded vesicles undergo exocytosis, releasing their contents, including FFN200, into the synaptic cleft.[3][6] The resulting decrease in fluorescence intensity at individual presynaptic boutons, a process known as destaining, can be monitored using fluorescence microscopy to study the dynamics of neurotransmitter release.[1]
A key feature of FFN200 is its ability to reveal functional heterogeneity among dopamine vesicle clusters.[1] Studies have shown that only a small fraction of dopamine boutons that show calcium influx actually engage in exocytosis, indicating the presence of "functionally silent" vesicle clusters.[1][3]
Quantitative Data
The following tables summarize the key quantitative properties of FFN200 dihydrochloride.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Weight | 277.15 g/mol | |
| Formula | C₁₁H₁₂N₂O₂.2HCl | |
| Excitation Maximum | 352 nm | [1][6][7] |
| Emission Maximum | 451 nm | [1][6][7] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in water and DMSO |
Table 2: Biological Parameters
| Parameter | Value | Reference |
| VMAT2 Michaelis-Menten Constant (Kₘ) | 13.7 ± 2.7 µM | [1] |
| Colocalization with TH-GFP in Striatum | 84.6 ± 2.6% | [1] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of FFN200 action and a typical experimental workflow for its use.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing FFN200.
FFN200 Loading and Imaging in Brain Slices
This protocol is adapted from studies investigating dopamine release in the striatum.[1]
-
Slice Preparation:
-
Anesthetize a mouse (e.g., TH-GFP mouse for dopamine neuron identification) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare coronal or sagittal striatal slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 30 minutes before use.
-
-
FFN200 Loading:
-
Incubate the brain slices in a solution of 10 µM FFN200 in oxygenated aCSF for 30 minutes at 32°C.[1]
-
-
Washing:
-
Transfer the slices to an FFN200-free aCSF solution for at least 45 minutes to wash out extracellular and non-specifically bound FFN200.
-
-
Imaging:
-
Place the slice in a recording chamber on a fluorescence microscope stage, continuously perfused with oxygenated aCSF.
-
Identify dopaminergic axons and terminals (puncta). If using TH-GFP mice, colocalization of FFN200 fluorescence with GFP can confirm specificity.[1]
-
Acquire baseline fluorescence images using an appropriate filter set for FFN200 (Excitation: ~352 nm, Emission: ~451 nm).
-
-
Stimulation and Destaining:
-
Position a stimulating electrode near the imaged axons.
-
Deliver electrical stimulation (e.g., 200 pulses at 20 Hz) to evoke action potentials and subsequent exocytosis.[8]
-
Acquire a time-lapse series of images before, during, and after stimulation to monitor the decrease in FFN200 fluorescence (destaining) at individual puncta.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual FFN200 puncta over time.
-
Quantify the percentage of destaining puncta and the kinetics of destaining (e.g., half-life of release) for each responding punctum.
-
FFN200 in Neuronal Cultures
FFN200 is also effective for labeling dopaminergic neurons in primary cultures.[1][5]
-
Cell Culture:
-
Prepare primary midbrain neuronal cultures from embryonic mice.
-
Plate the dissociated neurons on coated coverslips and maintain in appropriate culture media.
-
-
FFN200 Labeling:
-
After a suitable time in culture, incubate the neurons with FFN200 in the culture medium.
-
-
Imaging and Stimulation:
-
Immunocytochemistry:
-
Following imaging, the cultured neurons can be fixed and processed for immunocytochemistry to confirm the identity of FFN200-labeled cells (e.g., by staining for tyrosine hydroxylase (TH)).[1]
-
Applications in Neuroscience Research
-
Studying Synaptic Vesicle Release Dynamics: FFN200 allows for the direct visualization of monoamine release from individual presynaptic terminals, providing insights into the probability of release and the kinetics of exocytosis.[2]
-
Investigating Presynaptic Plasticity: The frequency-dependent nature of FFN200 destaining can be used to study short-term presynaptic plasticity.[2][9]
-
Identifying Functionally Silent Synapses: FFN200 has been instrumental in demonstrating that a significant portion of dopamine terminals are functionally silent, opening new avenues for understanding neuromodulation and disease states like Parkinson's and schizophrenia.[1]
-
Drug Screening and Development: FFN200 can be used as a tool to screen for drugs that modulate VMAT2 function or dopamine release.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. worldscientific.com [worldscientific.com]
- 6. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Bio-Techne [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A fluorescent nanosensor paint detects dopamine release at axonal varicosities with high spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FFN200 Dihydrochloride: A Technical Guide to its Selective Targeting of Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) designed as a specific optical tracer for monoaminergic, particularly dopaminergic, neurons.[1][2][3] Its unique properties allow for the visualization and study of vesicular monoamine transport and exocytosis at the level of individual synaptic boutons, providing unprecedented spatial resolution in both cell culture and acute brain slice preparations.[1][2] This technical guide provides an in-depth overview of FFN200's selectivity for dopaminergic neurons, its mechanism of action, quantitative parameters, and detailed experimental protocols for its application.
Mechanism of Action and Selectivity
FFN200 is a substrate for the vesicular monoamine transporter 2 (VMAT2), the primary transporter responsible for loading monoamines like dopamine (B1211576) into synaptic vesicles within the central nervous system.[1][4] The activity-dependent destaining of FFN200 from labeled structures is entirely dependent on VMAT2 function, confirming its role as a selective tracer for monoamine exocytosis.[1]
A key feature of FFN200's selectivity for dopaminergic neurons is its mode of entry into the neuron. Unlike dopamine and some other fluorescent tracers like FFN102, FFN200 uptake into dopaminergic neurons is not dependent on the dopamine transporter (DAT).[5][6] Studies have shown no significant difference in FFN200 accumulation in the striatum of DAT knockout mice compared to wildtype littermates.[1] Furthermore, pharmacological inhibition of DAT with nomifensine (B1679830) does not affect FFN200 accumulation.[1] This suggests a Na+-independent, cell-specific loading mechanism or the presence of a cytosolic factor that retains FFN200 specifically within dopaminergic cells.[1]
Once inside the dopaminergic neuron, FFN200 is actively transported into synaptic vesicles by VMAT2. Electrical stimulation that triggers action potentials and subsequent Ca2+ influx leads to the exocytosis of these FFN200-loaded vesicles, resulting in a measurable decrease in fluorescence (destaining) at individual boutons.[1] This process mirrors the release of endogenous dopamine.[1]
Quantitative Data
The following table summarizes the key quantitative parameters reported for FFN200 and related compounds used in its characterization.
| Parameter | Value | Target | System | Reference |
| Km (FFN200) | 13.7 ± 2.7 μM | VMAT2 | VMAT2-transfected HEK cells | [1] |
| IC50 (Tetrabenazine) | 73.09 nM | VMAT2 | HEK+VMAT2 cells | [7] |
| IC50 (Reserpine) | 30.41 nM | VMAT2 | HEK+VMAT2 cells | [7] |
Experimental Protocols
Detailed methodologies for the use of FFN200 in studying dopaminergic neurons are provided below.
FFN200 Loading in Acute Brain Slices
-
Slice Preparation: Prepare coronal brain slices (e.g., 300 µm thick) from the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation: Incubate slices in a holding chamber with oxygenated aCSF at 32°C for 30 minutes to allow for recovery.
-
FFN200 Loading: Transfer slices to a loading solution containing FFN200 (e.g., 10 µM in aCSF) and incubate for a specific duration (e.g., 30 minutes) at 32°C, continuously bubbled with 95% O2 / 5% CO2.
-
Washout: After loading, transfer the slices to a washout chamber with fresh, oxygenated aCSF for at least 45 minutes to remove excess FFN200 and improve the signal-to-noise ratio.
Imaging Electrically-Evoked FFN200 Release
-
Microscopy Setup: Place the FFN200-loaded brain slice in a recording chamber on the stage of a two-photon or confocal microscope. Perfuse the slice with oxygenated aCSF at a constant rate.
-
Stimulation: Use a bipolar stimulating electrode placed in the vicinity of the axonal projections of interest.
-
Image Acquisition: Acquire baseline fluorescence images of FFN200-labeled puncta.
-
Evoked Release: Deliver electrical stimulation trains (e.g., 15 Hz for a set number of pulses) to evoke FFN200 release.
-
Data Analysis: Measure the change in fluorescence intensity of individual puncta over time to quantify the rate and extent of destaining. The fluorescence excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively.[1][5]
VMAT2 Inhibition Assay in HEK Cells
-
Cell Culture: Culture HEK293 cells stably transfected with VMAT2 (HEK+VMAT2).
-
Compound Treatment: Treat the HEK+VMAT2 cells with varying concentrations of VMAT2 inhibitors (e.g., tetrabenazine, reserpine) for a predetermined time.
-
FFN200 Application: Add FFN200 to the cell culture medium.
-
Fluorescence Measurement: Measure the intracellular fluorescence of FFN200 using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the FFN200 fluorescence as a function of the inhibitor concentration.
Visualizations
Signaling Pathway of FFN200 in Dopaminergic Neurons```dot
Caption: Workflow for FFN200 release imaging in brain slices.
Logical Relationship of FFN200 Selectivity```dot
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Dopamine Exocytosis with FFN200: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FFN200, a fluorescent false neurotransmitter, and its application in the study of dopamine (B1211576) exocytosis. FFN200 serves as a powerful tool for visualizing and quantifying the release of dopamine from individual presynaptic terminals, offering high spatial and temporal resolution. This document details the mechanism of action of FFN200, presents key quantitative data in a structured format, outlines experimental protocols for its use, and provides visual representations of its underlying principles and workflows.
Introduction to FFN200
FFN200 is a fluorescent analog of dopamine designed to act as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release.[3][4] Due to its selective uptake by VMAT2, FFN200 accumulates in the synaptic vesicles of dopaminergic neurons.[1][5] Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including FFN200, into the synaptic cleft in a process known as exocytosis.[1][4] The resulting decrease in fluorescence intensity at individual presynaptic boutons, termed "destaining," can be monitored using fluorescence microscopy to study the dynamics of dopamine release.[1][6]
FFN200 is the first fluorescent false neurotransmitter that effectively labels dopaminergic neurons in both cell culture and acute brain slices.[1][5] Unlike some of its predecessors, FFN200's fluorescence is pH-independent, which allows for more accurate monitoring of release kinetics.[1][7] Furthermore, its loading into dopaminergic neurons is not dependent on the dopamine transporter (DAT), offering a distinct advantage for certain experimental paradigms.[8][9]
Mechanism of Action and Signaling Pathway
The utility of FFN200 in studying dopamine exocytosis is rooted in its specific interaction with the machinery of dopaminergic neurotransmission. The following diagram illustrates the key steps involved in FFN200 uptake, packaging, and release.
Caption: FFN200 uptake, vesicular packaging, and release pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of FFN200, providing a basis for experimental design and data interpretation.
Table 1: Photophysical and Pharmacological Properties of FFN200
| Property | Value | Reference |
| Excitation Maximum | 352 nm | [1][8] |
| Emission Maximum | 451 nm | [1][8] |
| VMAT2 Km | 13.7 ± 2.7 μM | [1] |
| LogD | -1.3 | [10] |
Table 2: FFN200 Release Dynamics in Striatal Slices
| Parameter | Value | Conditions | Reference |
| Percentage of Destaining Puncta | 17.2 ± 2.0% | 15 Hz stimulation | [1][6] |
| t1/2 of Destaining | 25.7 ± 2.5 s | 15 Hz stimulation | [6] |
| Pulses to reach t1/2 | 5 | 0.1 Hz stimulation | [1][11] |
| 41 | 1 Hz stimulation | [1][11] | |
| 135 | 4 Hz stimulation | [1][11] | |
| 318 | 15 Hz stimulation | [1][11] | |
| Releasable Vesicle Pool Exocytosis | ~17% | Single stimulus pulse | [1][11] |
Experimental Protocols
This section provides a general methodology for using FFN200 to study dopamine exocytosis in acute brain slices. Specific parameters may require optimization depending on the experimental setup and biological preparation.
Preparation of Acute Brain Slices
-
Anesthetize and decapitate the animal (e.g., mouse).
-
Rapidly extract the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[12]
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before proceeding.
FFN200 Loading
-
Incubate the brain slices in ACSF containing FFN200 (e.g., 10 µM) for a specified duration (e.g., 30 minutes).[3]
-
After incubation, transfer the slices to FFN200-free ACSF for a washout period (e.g., 25-45 minutes) to reduce background fluorescence.[11]
Imaging and Stimulation
-
Mount the slice in a recording chamber on the stage of a fluorescence microscope (e.g., two-photon or confocal).
-
Continuously perfuse the slice with oxygenated ACSF.
-
Identify FFN200-labeled puncta, which represent individual dopaminergic boutons.
-
Acquire baseline fluorescence images.
-
Evoke dopamine release using electrical stimulation via a bipolar electrode placed in the slice or by applying high potassium ACSF.[1][9] Stimulation parameters (frequency, duration, intensity) should be optimized for the specific experiment.[11]
-
Record time-lapse images during and after stimulation to monitor the decrease in fluorescence intensity (destaining) from individual puncta.[1]
Data Analysis
-
Identify and track individual FFN200 puncta over the time-lapse series.
-
Measure the fluorescence intensity of each punctum at each time point.
-
Correct for photobleaching using data from unstimulated control regions.
-
Normalize the fluorescence intensity to the baseline before stimulation.
-
Analyze the destaining kinetics to determine parameters such as the percentage of responding puncta, the rate of release (t1/2), and the total amount of release.
Experimental Workflow and Logic
The following diagram outlines the logical flow of an experiment using FFN200 to investigate dopamine exocytosis.
Caption: General experimental workflow for studying dopamine exocytosis with FFN200.
Advantages and Limitations
Advantages:
-
High Selectivity: FFN200 is a selective substrate for VMAT2, allowing for targeted labeling of monoaminergic, particularly dopaminergic, vesicles.[1][13]
-
Versatility: It is effective in both neuronal cell cultures and acute brain slices.[1][2]
-
DAT-Independence: FFN200 loading does not rely on the dopamine transporter, which can be advantageous in studies where DAT function is manipulated.[8][9]
-
pH-Insensitive Fluorescence: Its fluorescence is stable across different pH environments, providing a more direct measure of neurotransmitter release compared to pH-sensitive probes.[1][7]
-
High Resolution: Enables the study of exocytosis from individual presynaptic terminals.[1][3]
Limitations:
-
Indirect Measurement: FFN200 measures the release of a fluorescent analog, not endogenous dopamine itself.
-
Potential for Non-Specific Staining: While highly selective, some background fluorescence may be present.[1]
-
"Silent" Boutons: Studies using FFN200 have revealed a significant population of dopamine boutons that do not release the probe upon stimulation, the full implications of which are still under investigation.[1][4]
Conclusion
FFN200 has emerged as a critical tool for elucidating the complex mechanisms of dopamine neurotransmission. Its ability to selectively label and report the exocytosis from individual dopaminergic terminals provides an unprecedented level of detail into the spatial and temporal dynamics of dopamine release. By understanding the principles of FFN200 and employing the standardized protocols outlined in this guide, researchers can effectively leverage this technology to advance our understanding of dopamine signaling in both health and disease, and to facilitate the development of novel therapeutics targeting the dopaminergic system.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine Release at Individual Presynaptic Terminals Visualized with FFNs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
Visualizing Synaptic Vesicle Dynamics: An In-depth Technical Guide to FFN200 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent False Neurotransmitter 200 (FFN200) is a powerful molecular probe designed for the selective visualization of monoamine exocytosis in both neuronal cell cultures and brain tissue.[1][2] As a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), FFN200 enables high-resolution optical tracking of synaptic vesicle loading and release at individual boutons, providing unprecedented insights into the spatial dynamics and heterogeneity of dopaminergic neurotransmission.[1][3] This technical guide provides a comprehensive overview of FFN200's properties, detailed experimental protocols for its application, and a summary of key quantitative data to facilitate its use in neuroscience research and drug development.
Core Properties of FFN200 Dihydrochloride (B599025)
FFN200 is a hydrophilic compound that selectively accumulates in monoaminergic neurons.[1] Its mechanism of action relies on its recognition and transport by VMAT2 into synaptic vesicles.[1][4] Unlike some other fluorescent false neurotransmitters, FFN200 loading into dopaminergic neurons is independent of the dopamine (B1211576) transporter (DAT), allowing for its use in a wider range of experimental contexts, including in DAT knockout models.[1][5] The fluorescence of FFN200 is not dependent on pH, which makes it a reliable reporter of neurotransmitter release kinetics without the confounding effects of pH changes that occur during exocytosis.[1]
| Property | Value | Reference |
| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride | |
| Molecular Weight | 277.15 g/mol | |
| Excitation Maximum | 352 nm | [1][6] |
| Emission Maximum | 451 nm | [1][6] |
| VMAT2 Km | 13.7 ± 2.7 µM | [1] |
| logD (pH 7.4) | -1.29 | [1] |
Signaling Pathway and Experimental Workflow
The utility of FFN200 lies in its ability to trace the entire lifecycle of a neurotransmitter within the presynaptic terminal, from vesicular uptake to exocytotic release.
The experimental workflow for visualizing synaptic vesicle release with FFN200 typically involves loading the probe into brain slices or cultured neurons, followed by a washout period, and then stimulation to induce exocytosis while imaging the corresponding decrease in fluorescence (destaining).
Detailed Experimental Protocols
Brain Slice Preparation and FFN200 Loading
-
Slice Preparation : Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal striatum) from mice. Slices should be prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery : Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
FFN200 Loading : Incubate the slices in aCSF containing 10-15 µM FFN200 dihydrochloride for 45 minutes at 32°C.[1]
-
Washout : Transfer the slices to fresh, oxygenated aCSF and wash for 25-45 minutes to reduce background fluorescence.[1] A 45-minute wash time is often optimal for signal selectivity.[1]
Live-Cell Imaging in Neuronal Cultures
-
Cell Culture : Plate primary midbrain dopamine neurons on coverslips.
-
FFN200 Loading : Incubate the cultured neurons with FFN200 in the imaging medium.
-
Imaging : After a brief wash, mount the coverslips in an imaging chamber for live-cell imaging.
Stimulation and Imaging
-
Imaging Setup : Use a two-photon or confocal microscope for imaging. FFN200 can be excited using a wavelength of approximately 770 nm with two-photon microscopy.[1]
-
Baseline Imaging : Acquire baseline images of FFN200-loaded puncta before stimulation.
-
Electrical Stimulation : For brain slices, place a bipolar stimulating electrode near the region of interest. Deliver trains of stimuli at desired frequencies (e.g., 0.1 Hz, 1 Hz, 4 Hz, 15 Hz).[1][7]
-
Chemical Stimulation : Alternatively, induce release by perfusing the chamber with a high-potassium aCSF solution (e.g., 40 mM KCl).[1]
-
Time-Lapse Imaging : Acquire images at regular intervals (e.g., every 1-5 seconds) during and after stimulation to monitor the decrease in fluorescence intensity of individual puncta.[1]
Quantitative Data Summary
FFN200 has been instrumental in quantifying various aspects of synaptic vesicle release in dopaminergic neurons.
| Parameter | Condition | Value | Reference |
| Density of FFN200 Puncta in Striatum | - | 0.126 ± 0.009 puncta µm⁻³ | [1][8] |
| Percentage of Destaining Puncta | 15 Hz stimulation | 17.2 ± 2.0% | [1][8] |
| Destaining Half-Life (t1/2) | 10 Hz stimulation | ~25 s | [1] |
| 1 Hz stimulation | ~130 s | [1] | |
| 15 Hz stimulation | 25.7 ± 2.5 s | [8] | |
| Number of Pulses to Reach t1/2 of Release | 15 Hz | 318 | [1][7] |
| 4 Hz | 135 | [1][7] | |
| 1 Hz | 41 | [1][7] | |
| 0.1 Hz | 5 | [1][7] | |
| Vesicle Pool Release per Stimulus | Single pulse at 0.1 Hz | ~17% of the releasable pool | [1][7] |
| Colocalization with Synaptophysin | Cultured dopaminergic neurons | 86 ± 6% | [1] |
FFN200 in the Context of Other Probes
A key advantage of FFN200 is its ability to label both active and functionally silent vesicle clusters, a feature that distinguishes it from activity-dependent dyes like FM1-43.[1][2] This has enabled the direct quantification of presynaptically silent synapses in brain tissue.[1]
Conclusion
This compound is a validated and highly effective tool for the optical dissection of monoamine neurotransmission. Its unique properties, particularly its selectivity for VMAT2 and its pH-insensitive fluorescence, allow for robust and quantitative measurements of synaptic vesicle exocytosis from individual presynaptic terminals. The ability of FFN200 to reveal functionally silent synapses has opened new avenues for investigating the complex regulation of neurotransmitter release in both healthy and diseased brains. This guide provides the foundational knowledge and protocols for researchers to effectively integrate FFN200 into their studies of synaptic function and plasticity.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FFN200 Dihydrochloride in Acute Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1] This property allows FFN200 to be loaded into the synaptic vesicles of dopaminergic neurons, enabling the visualization and monitoring of dopamine (B1211576) release from individual presynaptic terminals in acute brain slices.[1] Upon neuronal stimulation, FFN200 is co-released with dopamine, leading to a decrease in fluorescence at the presynaptic bouton, which can be quantified using fluorescence microscopy.[1] Its pH-independent fluorescence provides a stable signal for tracking exocytosis.[1] These application notes provide a detailed protocol for the use of FFN200 dihydrochloride in acute brain slices, from slice preparation to imaging and analysis.
Mechanism of Action
FFN200 is actively transported into VMAT2-expressing synaptic vesicles by mimicking endogenous monoamines. The accumulation of FFN200 within these vesicles results in bright fluorescent puncta that colocalize with dopaminergic markers.[1] Neuronal firing triggers the fusion of these vesicles with the presynaptic membrane, causing the release of FFN200 into the synaptic cleft and a corresponding decrease in the fluorescence intensity of the presynaptic terminal. This activity-dependent destaining is a direct measure of vesicular release.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| FFN200 Stock Solution | 1-10 mM in DMSO or water | Tocris Bioscience, MedchemExpress |
| FFN200 Loading Concentration | 10 µM in aCSF | Pereira et al., 2016 |
| Incubation Time | 30 minutes | Pereira et al., 2016 |
| Incubation Temperature | Room Temperature | General Practice |
| Washout Time | 25-45 minutes | Pereira et al., 2016 (Supplementary) |
| Excitation Maximum | 352 nm | Tocris Bioscience |
| Emission Maximum | 451 nm | Tocris Bioscience |
| Slice Thickness | 250 µm | Pereira et al., 2016 |
| Stimulation (Chemical) | 40 mM KCl in aCSF | Pereira et al., 2016 |
| Stimulation (Electrical) | 0.1-15 Hz | Pereira et al., 2016 |
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute brain slices and should be optimized for the specific animal model and brain region of interest.
Solutions:
-
Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm/L. Continuously bubble with 95% O2 / 5% CO2 (carbogen).
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgCl2. pH 7.4, osmolarity 300-310 mOsm/L. Continuously bubble with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage and cut 250 µm thick slices in the ice-cold, carbogenated slicing solution.[1]
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate to room temperature in carbogenated aCSF for at least 1 hour before proceeding with FFN200 loading.
II. This compound Loading
Solutions:
-
FFN200 Stock Solution: Prepare a 1 mM or 10 mM stock solution of this compound in sterile DMSO or water. Store at -20°C.
-
FFN200 Loading Solution: Dilute the FFN200 stock solution in carbogenated aCSF to a final concentration of 10 µM. Prepare this solution fresh before each experiment.
Procedure:
-
Transfer individual brain slices to a small incubation chamber or a well of a 24-well plate.
-
Replace the aCSF with the 10 µM FFN200 loading solution.
-
Incubate the slices for 30 minutes at room temperature, protected from light.[1]
-
During incubation, ensure continuous carbogenation of the loading solution if possible, or refresh the solution periodically.
III. Washout and Imaging
Procedure:
-
After incubation, transfer the slices to a recording chamber perfused with carbogenated aCSF at a rate of 1-2 mL/min.
-
Wash the slices for 25-45 minutes to remove excess FFN200 and improve the signal-to-noise ratio. A 45-minute washout is recommended for optimal signal selectivity.
-
Mount the slice in the imaging chamber on the microscope stage.
-
Identify the brain region of interest and locate fluorescent puncta corresponding to FFN200-loaded terminals.
-
Image FFN200 fluorescence using a two-photon microscope or a conventional fluorescence microscope equipped for UV excitation.
-
Excitation: ~352 nm (or a suitable UV laser line for two-photon excitation, e.g., 700-740 nm).
-
Emission: Collect emission around 451 nm.
-
Objective: Use a high numerical aperture water-immersion objective (e.g., 40x or 60x).
-
-
Acquire baseline fluorescence images before stimulation.
-
Induce neurotransmitter release by either electrical stimulation (e.g., using a bipolar electrode placed near the imaged area) or by perfusing the chamber with aCSF containing a high concentration of potassium chloride (e.g., 40 mM KCl).[1]
-
Acquire a time-lapse series of images during and after stimulation to monitor the decrease in FFN200 fluorescence.
Visualizations
Caption: Experimental workflow for this compound application in acute brain slices.
Caption: FFN200 uptake and release pathway in a dopaminergic presynaptic terminal.
References
Application Notes: Live-Cell Imaging of Dopaminergic Neurons with FFN200 Dihydrochloride
Introduction
FFN200 is a fluorescent false neurotransmitter (FFN) designed as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] This property allows FFN200 to selectively label and trace monoamine exocytosis in real-time from individual presynaptic boutons in both neuronal cell cultures and brain tissue.[1][2] Its utility in live-cell imaging provides researchers with a powerful tool to investigate the spatial dynamics and heterogeneity of dopamine (B1211576) release, offering insights into presynaptic function and plasticity.[1][3] FFN200 is particularly valuable for studying dopaminergic neurons, which are central to motor control, reward-seeking behaviors, and various neurological disorders.[1]
Mechanism of Action
FFN200 is cell-permeable and, once inside a dopaminergic neuron, is actively transported from the cytosol into synaptic vesicles by VMAT2.[1][4] The accumulation of FFN200 within these vesicles results in a distinct punctate fluorescence pattern along axons, co-localizing with synaptic vesicle markers like synaptophysin.[1] Upon neuronal stimulation (e.g., via high potassium or electrical pulses), the vesicles fuse with the presynaptic membrane, releasing FFN200 into the synaptic cleft. This exocytosis is observed as a decrease in the fluorescence intensity of the puncta (destaining), which can be monitored over time to quantify neurotransmitter release from individual synaptic sites.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters of FFN200 dihydrochloride (B599025) based on studies in cultured neurons and related preparations.
Table 1: Spectroscopic and Kinetic Properties
| Parameter | Value | Source |
| Excitation Maximum | 352 nm | [1] |
| Emission Maximum | 451 nm | [1] |
| VMAT2 Km | 13.7 ± 2.7 µM | [1] |
Table 2: FFN200 Labeling Specificity and Distribution in Cultured Midbrain Dopaminergic Neurons
| Parameter | Value | Source |
| TH-Positive Neurons Accumulating FFN200 | ~70% | [1] |
| FFN200-Positive Cells Immunostained for TH | 100% | [1] |
| TH-Labeled FFN200 Puncta Co-localized with Synaptophysin | 86 ± 6% | [1] |
| FFN200 Signal within VMAT2-Expressing Vesicles | ~30% | [1] |
Table 3: Evoked FFN200 Release Characteristics
| Parameter | Value | Source |
| FFN200-Labeled Vesicle Clusters Releasing Probe (15 Hz stimulation) | ~17% | [1] |
| Release Half-Life (t1/2) at 15 Hz | Reached after ~318 pulses | [5] |
| Release Half-Life (t1/2) at 4 Hz | Reached after ~135 pulses | [5] |
| Release Half-Life (t1/2) at 1 Hz | Reached after ~41 pulses | [5] |
| Release Half-Life (t1/2) at 0.1 Hz | Reached after ~5 pulses | [5] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the mechanism of action of FFN200 and the experimental workflows for its use in live-cell imaging.
Caption: Mechanism of FFN200 uptake via VMAT2 and activity-dependent release.
Caption: General experimental workflow for live-cell imaging with FFN200.
Experimental Protocols
Protocol 1: Preparation and Loading of FFN200 in Cultured Neurons
This protocol details the steps for loading primary midbrain dopaminergic neurons with FFN200.
-
Reagent Preparation:
-
Prepare a stock solution of FFN200 dihydrochloride (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
Prepare a working solution by diluting the stock solution in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 10 µM.
-
-
Neuronal Culture Preparation:
-
Culture primary midbrain neurons on glass-bottom dishes suitable for high-resolution microscopy. Ensure cultures are mature enough to have developed axonal processes (e.g., >10 days in vitro).[6]
-
-
FFN200 Loading:
-
Aspirate the culture medium from the neuronal culture dish.
-
Gently wash the cells twice with pre-warmed (37°C) imaging buffer.
-
Add the 10 µM FFN200 working solution to the cells.
-
Incubate for 30 minutes at 37°C and 5% CO₂, protected from light.
-
-
Wash:
-
After incubation, aspirate the FFN200 solution.
-
Wash the cells three times with pre-warmed imaging buffer to remove extracellular FFN200 and reduce background fluorescence.
-
Leave the final wash of imaging buffer on the cells for the imaging experiment. The cells are now ready for live imaging.
-
Protocol 2: Imaging FFN200 Release Evoked by Chemical Stimulation
This protocol describes how to induce and image FFN200 release using high potassium (KCl) depolarization.
-
Imaging Setup:
-
Baseline Imaging:
-
Identify an axonal field with clear, fluorescent puncta.
-
Acquire a series of baseline images (e.g., 1 image every 10-20 seconds for 2-3 minutes) to establish a stable baseline fluorescence intensity before stimulation.
-
-
Chemical Stimulation:
-
Prepare a high potassium stimulation buffer by adding KCl to the imaging buffer to a final concentration of 50-90 mM.[1] Ensure the solution is iso-osmotic.
-
Gently perfuse the high potassium buffer onto the cells while continuously acquiring images. Alternatively, carefully add a concentrated KCl stock to the dish to reach the final desired concentration.[8]
-
-
Post-Stimulation Imaging:
-
Continue acquiring time-lapse images for 5-10 minutes during and after stimulation to monitor the decrease in puncta fluorescence (destaining).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to define regions of interest (ROIs) around individual puncta.
-
Measure the mean fluorescence intensity of each punctum over time.
-
Normalize the intensity values to the pre-stimulation baseline to quantify the percentage of destaining.[1]
-
Protocol 3: Post-Imaging Immunofluorescence for Neuronal Identification
This protocol is used to confirm that the FFN200-labeled structures are part of dopaminergic axons.
-
Fixation:
-
Immediately after live imaging, remove the imaging buffer and add 4% paraformaldehyde (PFA) in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.[9]
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Add a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
Wash three times with PBS.
-
Add a blocking buffer (e.g., 5% Normal Goat Serum in PBS) and incubate for 1 hour at room temperature.[10]
-
-
Primary Antibody Staining:
-
Dilute the primary antibody (e.g., rabbit anti-Tyrosine Hydroxylase, TH) in blocking buffer.
-
Aspirate the blocking buffer and add the primary antibody solution to the cells.
-
Incubate overnight at 4°C.[9]
-
-
Secondary Antibody Staining:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 594) in blocking buffer.
-
Add the secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount a coverslip using a mounting medium containing DAPI (optional, for nuclear staining).
-
Image the fixed cells using a confocal or epifluorescence microscope, acquiring images in the FFN200 channel and the secondary antibody channel.
-
Analyze the images for co-localization between the original FFN200 puncta and the TH-positive axons.
-
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 9. Treatment and staining of iPSC-derived neurons for lysosomal phenotype analysis [protocols.io]
- 10. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
FFN200 Dihydrochloride: Application Notes and Protocols for Studying Dopamine Release Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] This property allows for the specific labeling of monoamine-containing synaptic vesicles, particularly in dopaminergic neurons.[1] Unlike some other FFNs, FFN200's fluorescence is pH-independent, making it an excellent tool for accurately monitoring the kinetics of dopamine (B1211576) release through exocytosis without the confounding effects of pH changes within the vesicle. Its use in both neuronal cell cultures and brain tissue has provided novel insights into dopamine neurotransmission, including the discovery of functionally "silent" dopamine vesicle clusters.[1][3]
FFN200 is taken up into dopaminergic terminals and packaged into synaptic vesicles by VMAT2. Upon electrical or chemical stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including FFN200, into the synaptic cleft. This process, known as destaining, can be visualized and quantified using fluorescence microscopy, providing a direct measure of dopamine release kinetics from individual presynaptic boutons.[4]
Key Properties of FFN200 Dihydrochloride:
| Property | Value | Reference |
| Molecular Weight | 277.15 g/mol | |
| Excitation Maximum | 352 nm | [2] |
| Emission Maximum | 451 nm | [2] |
| VMAT2 Km | 13.7 ± 2.7 µM | |
| Solubility | Soluble in water and DMSO |
Mechanism of Action and Experimental Workflow
FFN200 acts as a cargo for VMAT2, accumulating in synaptic vesicles. Stimulation of the neuron triggers Ca2+-dependent exocytosis, leading to the release of FFN200 and a corresponding decrease in fluorescence at the presynaptic terminal. This "destaining" is the primary readout for release kinetics.
Quantitative Data: FFN200 Release Kinetics
The release of FFN200 from dopaminergic terminals is dependent on the frequency of stimulation. Higher frequencies lead to faster destaining kinetics. The table below summarizes the number of stimulation pulses required to achieve 50% release (t1/2) of FFN200 at various frequencies in dorsal striatum brain slices.
| Stimulation Frequency (Hz) | Pulses to t1/2 of Release |
| 0.1 | 5 |
| 1 | 41 |
| 4 | 135 |
| 15 | 318 |
| Data adapted from Pereira et al., 2016.[4] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from mice for subsequent FFN200 loading and imaging.
Materials:
-
Ice-cold artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Recovery chamber
aCSF Composition (in mM):
-
125 NaCl
-
2.5 KCl
-
26 NaHCO3
-
2.4 CaCl2
-
1.3 MgSO4
-
0.3 KH2PO4
-
10 Glucose
-
5 HEPES
-
pH 7.3-7.4, 290-295 mOsm
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the mouse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) of the desired brain region (e.g., striatum).
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until use.
Protocol 2: FFN200 Loading and Imaging of Dopamine Release
This protocol details the procedure for loading acute brain slices with FFN200 and imaging its release upon stimulation.
Materials:
-
This compound
-
Acute brain slices in aCSF
-
Microscope with fluorescence imaging capabilities (e.g., two-photon or confocal)
-
Bipolar stimulating electrode
-
Perfusion system
Procedure:
FFN200 Loading:
-
Prepare a stock solution of this compound in water or DMSO.
-
Dilute the stock solution in aCSF to a final concentration of 10 µM.
-
Incubate the brain slices in the FFN200-containing aCSF for 30 minutes at room temperature.
-
After incubation, transfer the slices to the recording chamber and perfuse with fresh, oxygenated aCSF for at least 45 minutes to wash out excess FFN200.[4]
Imaging of FFN200 Destaining:
-
Place the slice in the recording chamber of the microscope and continuously perfuse with oxygenated aCSF.
-
Locate the region of interest (e.g., dorsal striatum) and identify FFN200-labeled puncta, which represent dopaminergic terminals.
-
Acquire a baseline time-lapse series of fluorescence images (e.g., one frame every 10-11 seconds).[4] FFN200 is excited at approximately 352 nm and its emission is collected around 451 nm.[2]
-
Position a bipolar stimulating electrode near the imaged area.
-
Apply electrical stimulation at the desired frequency (e.g., 0.1, 1, 4, or 15 Hz).[4]
-
Continue acquiring images throughout the stimulation period and for a post-stimulation period to monitor fluorescence recovery, if any.
Chemical Stimulation (Alternative to Electrical Stimulation):
-
Instead of electrical stimulation, perfuse the slice with aCSF containing a high concentration of potassium chloride (e.g., 40 mM KCl) to induce depolarization and neurotransmitter release.[1]
-
Image the destaining of FFN200 puncta as described above.
Protocol 3: Data Analysis of FFN200 Destaining
This protocol outlines the steps for analyzing the acquired image series to quantify FFN200 release kinetics.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB with custom scripts)
Procedure:
-
Image Registration: Correct for any movement artifacts in the time-lapse image series.
-
Background Subtraction: For each time point, measure the average fluorescence intensity of a region devoid of puncta and subtract this value from the entire image to correct for background fluorescence.
-
Identification of Puncta: Identify individual FFN200 puncta (regions of interest, ROIs) for analysis.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of each punctum over time.
-
Baseline Rundown Correction: Correct for photobleaching or other sources of non-stimulus-evoked fluorescence decay by fitting a function (e.g., a single exponential) to the pre-stimulation baseline and subtracting this trend from the entire time course.
-
Quantification of Destaining:
-
Normalize the fluorescence intensity of each punctum to its pre-stimulation baseline.
-
Calculate the percentage of destaining for each punctum.
-
Fit the destaining curve with an appropriate function (e.g., a single exponential decay) to determine the time constant (τ) of release. The half-life (t1/2) can be calculated as τ * ln(2).
-
For frequency-dependent analysis, plot the destaining as a function of the number of stimulation pulses.[4]
-
Troubleshooting
-
Low FFN200 Signal:
-
Ensure proper slice health.
-
Increase the incubation time or concentration of FFN200, but be mindful of potential non-specific labeling.
-
-
High Background Fluorescence:
-
Ensure a thorough washout period after loading.
-
-
No Destaining Upon Stimulation:
-
Verify the functionality of the stimulating electrode and stimulator.
-
Confirm that the stimulation parameters are sufficient to evoke neurotransmitter release.
-
Check the viability of the brain slice.
-
Conclusion
This compound is a valuable tool for the high-resolution study of dopamine release kinetics. Its selectivity for VMAT2 and pH-independent fluorescence allow for precise measurements of exocytosis from individual dopaminergic terminals. The protocols provided herein offer a comprehensive guide for researchers to utilize FFN200 effectively in their studies of dopamine neurotransmission and its modulation.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Photon Microscopy Imaging of FFN200 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] This property allows FFN200 to be actively transported into and accumulated within the synaptic vesicles of monoaminergic neurons, particularly dopaminergic neurons.[1][2] Upon neuronal stimulation, the release of FFN200 via exocytosis can be visualized and quantified using advanced imaging techniques such as two-photon microscopy. This enables the detailed study of neurotransmitter release dynamics, synaptic function, and the identification of functionally silent vesicle clusters.[1][3][6] These application notes provide a comprehensive guide to the use of FFN200 dihydrochloride for two-photon imaging of monoamine release from neuronal cultures and brain slices.
Quantitative Data Summary
The following tables summarize the key photophysical and experimental parameters of this compound for easy reference.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 352 nm | [1][3][4][5] |
| Emission Maximum | 451 nm | [1][3][4][5] |
| Molecular Weight | 277.15 g/mol | [4] |
| Formula | C₁₁H₁₂N₂O₂·2HCl | [4] |
| Solubility | Soluble to 100 mM in water and DMSO | [4][7] |
| VMAT2 Michaelis Constant (Kₘ) | 13.7 ± 2.7 µM | [1] |
Table 2: Experimental Parameters for FFN200 Imaging in Brain Slices
| Parameter | Value | Reference |
| FFN200 Loading Concentration | 10 µM | [1] |
| Incubation Time | 30 minutes | [1] |
| Washout Time | 25 - 45 minutes | [6] |
| Stimulation for Destaining | Electrical (e.g., 15 Hz) or Chemical (e.g., 40 mM KCl) | [1] |
| Two-Photon Excitation Wavelength | ~740 nm (typical for blue fluorophores) | [8] |
Signaling Pathway and Experimental Workflow
VMAT2-Mediated Uptake and Release of FFN200
FFN200 enters the presynaptic terminal and is recognized by VMAT2 on the membrane of synaptic vesicles. The transporter actively pumps FFN200 into the vesicle lumen, where it accumulates. Upon arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This triggers the fusion of the synaptic vesicle with the presynaptic membrane, releasing FFN200 into the synaptic cleft. This process of exocytosis can be monitored by observing the decrease in fluorescence intensity (destaining) of FFN200-loaded terminals.
Experimental Workflow for Two-Photon Imaging
The following diagram outlines the key steps for preparing and imaging neuronal tissue with FFN200 using a two-photon microscope.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Two-photon imaging in living brain slices. | Semantic Scholar [semanticscholar.org]
Illuminating Dopamine Dynamics: A Guide to Combining FFN200 Dihydrochloride with GCaMP Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the concurrent use of FFN200 dihydrochloride (B599025), a fluorescent false neurotransmitter, and GCaMP, a genetically encoded calcium indicator, to investigate dopamine (B1211576) release and presynaptic calcium dynamics at the level of individual synapses. This powerful combination allows for the simultaneous visualization of vesicular exocytosis and the intracellular calcium transients that trigger it, offering unprecedented insights into the mechanisms of dopaminergic neurotransmission and its modulation.
Introduction to FFN200 and GCaMP
FFN200 is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2)[1][2][3][4]. Upon entering monoaminergic neurons, it is packaged into synaptic vesicles. Electrical or chemical stimulation triggers the fusion of these vesicles with the presynaptic membrane, leading to the release of FFN200 and a corresponding decrease in the fluorescence intensity at the release site (destaining)[1][5]. This provides a direct optical measure of exocytosis from individual presynaptic boutons. The excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively[1][3][4].
GCaMP is a family of genetically encoded calcium indicators (GECIs) that exhibit increased fluorescence upon binding to Ca²⁺[6][7][8]. By expressing GCaMP in specific neuronal populations, researchers can monitor intracellular calcium dynamics associated with neuronal activity, such as action potentials[6][8]. Different GCaMP variants offer a range of sensitivities and kinetics, allowing for the selection of the optimal sensor for a given experimental paradigm[6][8][9].
The combined use of FFN200 and GCaMP enables the direct correlation of presynaptic calcium influx with subsequent neurotransmitter release at single synapses, providing a powerful tool to study synaptic function, plasticity, and the effects of pharmacological agents.
Key Applications
-
Simultaneous imaging of dopamine release and presynaptic calcium transients.
-
Investigation of the heterogeneity of release probability among individual dopamine boutons[1][2].
-
Screening for drugs that modulate dopamine release or presynaptic calcium signaling.
-
Studying the mechanisms of synaptic plasticity in dopaminergic neurons.
-
Characterizing the functional impact of genetic manipulations on dopamine neurotransmission.
Quantitative Data Summary
The following tables summarize key quantitative parameters for FFN200 and its use in conjunction with GCaMP imaging, compiled from published studies.
| Parameter | Value | Reference |
| FFN200 VMAT2 Affinity (Km) | 13.7 ± 2.7 μM | [1] |
| FFN200 Excitation Maximum | 352 nm | [1][3][4] |
| FFN200 Emission Maximum | 451 nm | [1][3][4] |
| Experimental Parameter | Value | Conditions | Reference |
| Fraction of FFN200-releasing puncta | 15.5 ± 1.1% | 15 Hz stimulation in striatal slices from DAT-GCaMP3 mice | [1] |
| t₁/₂ of FFN200 destaining | 16.8 ± 1.9 s | 15 Hz stimulation in striatal slices from DAT-GCaMP3 mice | [1] |
| Fraction of destaining puncta with GCaMP3 signal | 85.2 ± 6.2% | 15 Hz stimulation | [1] |
| Fraction of non-destaining puncta with GCaMP3 signal | 65.0 ± 4.3% | 15 Hz stimulation | [1] |
| FFN200 release per pulse | Decreases with increasing stimulation frequency | 0.1 Hz to 15 Hz stimulation | [10] |
| Fraction of releasable vesicles exocytosed per single pulse | ~17% | 0.1 Hz stimulation | [10] |
Signaling Pathway and Experimental Workflow
Dopaminergic Presynaptic Terminal Signaling
The following diagram illustrates the key events at a dopaminergic presynaptic terminal leading to dopamine release, which are interrogated by FFN200 and GCaMP.
Caption: Signaling cascade at a dopaminergic presynaptic terminal.
Experimental Workflow for Combined FFN200 and GCaMP Imaging
This diagram outlines the major steps for conducting a simultaneous FFN200 and GCaMP imaging experiment.
Caption: Workflow for FFN200 and GCaMP imaging in brain slices.
Experimental Protocols
The following protocols are adapted from published methodologies for simultaneous imaging of FFN200 release and GCaMP signals in acute brain slices[1].
Materials
-
FFN200 dihydrochloride (e.g., Tocris, Cat. No. 5911)
-
Transgenic mice expressing Cre recombinase in dopamine neurons (e.g., DAT-IRES-Cre)
-
AAV encoding a Cre-dependent GCaMP variant (e.g., AAV-flex-GCaMP)
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K⁺) aCSF for stimulation (optional)
-
Microscope equipped for two-photon or confocal imaging with appropriate lasers and filters for FFN200 and GCaMP.
Protocol 1: Preparation and Labeling of Acute Striatal Slices
-
AAV-GCaMP Expression: Inject the AAV-flex-GCaMP virus into the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) of DAT-IRES-Cre mice to achieve GCaMP expression in dopaminergic neurons and their striatal projections. Allow 2-3 weeks for optimal GCaMP expression.
-
Acute Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300 µm coronal or sagittal striatal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
FFN200 Loading:
-
Incubate slices in aCSF containing 10 µM FFN200 for 30 minutes at 32°C.
-
Ensure continuous oxygenation of the solution.
-
-
Washout:
-
Transfer slices to FFN200-free aCSF and wash for at least 45 minutes at 32°C to remove extracellular and non-specifically bound FFN200.
-
Protocol 2: Simultaneous FFN200 and GCaMP Imaging
-
Slice Perfusion: Place a labeled slice in the imaging chamber on the microscope stage and perfuse with oxygenated aCSF at a constant flow rate.
-
Imaging Setup:
-
Locate the striatum and identify dopaminergic axons expressing GCaMP.
-
Use a two-photon microscope for optimal tissue penetration and reduced phototoxicity[11][12].
-
Set the excitation wavelength for GCaMP (e.g., 920 nm) and FFN200 (e.g., 740-780 nm, using two-photon excitation).
-
Acquire images sequentially for each channel to avoid spectral bleed-through.
-
-
Baseline Imaging: Acquire a stable baseline of both FFN200 and GCaMP fluorescence for several minutes before stimulation.
-
Stimulation:
-
Place a bipolar stimulating electrode near the imaged axons.
-
Deliver electrical stimulation trains (e.g., 300 pulses at 15 Hz) to evoke action potentials and subsequent release.
-
Alternatively, for global depolarization, perfuse the slice with high K⁺ aCSF (e.g., 40 mM KCl)[1].
-
-
Post-Stimulation Imaging: Continue imaging for several minutes after stimulation to capture the full destaining time course and the decay of the GCaMP signal.
Protocol 3: Data Analysis
-
Region of Interest (ROI) Selection: Identify individual FFN200 puncta (representing presynaptic boutons) as ROIs.
-
Fluorescence Intensity Measurement:
-
Measure the mean fluorescence intensity of each ROI in both the FFN200 and GCaMP channels over time.
-
Correct for background fluorescence by subtracting the intensity of a nearby region devoid of puncta.
-
-
FFN200 Destaining Analysis:
-
Normalize the FFN200 fluorescence of each punctum to its pre-stimulation baseline.
-
Quantify the percentage of destaining and the half-life (t₁/₂) of the fluorescence decay.
-
Classify puncta as "releasing" or "non-releasing" based on a statistically defined threshold for destaining.
-
-
GCaMP Signal Analysis:
-
Calculate the change in GCaMP fluorescence as ΔF/F = (F - F₀)/F₀, where F₀ is the baseline fluorescence.
-
Correlate the amplitude and kinetics of the GCaMP signal with the destaining parameters of the corresponding FFN200 punctum.
-
Conclusion
The combination of FFN200 and GCaMP imaging provides a robust and high-resolution method to dissect the fundamental processes of dopamine neurotransmission. By following the protocols outlined in this document, researchers can gain valuable insights into the functional heterogeneity of dopamine synapses and the molecular mechanisms that govern presynaptic function in health and disease. This approach holds significant promise for advancing our understanding of neurological and psychiatric disorders and for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.math.princeton.edu [web.math.princeton.edu]
- 8. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Substantia Nigra Neurons with FFN200 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] Unlike other FFNs, FFN200 is not a substrate for the dopamine (B1211576) transporter (DAT), allowing for the specific labeling and visualization of vesicular dopamine storage and exocytosis in dopaminergic neurons, including those of the substantia nigra.[2][3] Its fluorescence is not pH-dependent, ensuring a constant signal throughout the processes of vesicular loading and release.[3] These properties make FFN200 an invaluable tool for investigating the dynamics of dopamine release from individual presynaptic terminals, elucidating mechanisms of synaptic plasticity, and screening for drugs that modulate dopaminergic neurotransmission.
A key discovery enabled by FFN200 is the identification of "functionally silent" dopamine vesicle clusters. Studies have shown that while a majority of dopaminergic boutons exhibit calcium influx upon stimulation, only a small fraction of these terminals release their vesicular contents.[2] This highlights a previously unappreciated heterogeneity in presynaptic function within the dopaminergic system.
Data Presentation
FFN200 Dihydrochloride Properties
| Property | Value | Reference |
| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride | |
| Molecular Weight | 277.15 g/mol | [4] |
| Excitation Maxima | 352 nm | [2][4] |
| Emission Maxima | 451 nm | [2][4] |
| VMAT2 Km | 13.7 ± 2.7 µM | [2] |
| Solubility | Soluble to 100 mM in water and DMSO |
Effects of Electrical Stimulation on FFN200 Release in Striatal Dopaminergic Axons
| Stimulation Frequency | Percentage of Destaining Puncta (Mean ± SEM) | t1/2 of FFN200 Release (pulses) | Reference |
| 0.1 Hz | Not significantly different from other frequencies | 5 | [5] |
| 1 Hz | Not significantly different from other frequencies | 41 | [5] |
| 4 Hz | Not significantly different from other frequencies | 135 | [5] |
| 15 Hz | 17.2 ± 2.0% | 318 | [5][6] |
Signaling Pathway and Mechanism of Action
This compound passively diffuses across the neuronal membrane into the cytoplasm. Due to its structural similarity to monoamines, it is recognized and actively transported into synaptic vesicles by VMAT2.[1][7] This process is dependent on the proton gradient maintained by the vesicular H+-ATPase.[7] Once inside the acidic environment of the vesicle, FFN200 is stored. Upon neuronal depolarization, calcium influx triggers the fusion of the synaptic vesicle with the presynaptic membrane, leading to the exocytosis of FFN200 along with dopamine into the synaptic cleft.[2] The release of FFN200 from the presynaptic terminal results in a decrease in fluorescence intensity (destaining), which can be monitored using fluorescence microscopy.
Experimental Protocols
Protocol 1: FFN200 Loading and Imaging in Acute Brain Slices Containing Substantia Nigra
This protocol is adapted from methodologies for FFN imaging in acute brain slices.[8]
1. Solutions and Reagents:
-
NMDG-HEPES aCSF (for perfusion and slicing): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. pH 7.3–7.4, 300-310 mOsmol/kg.
-
HEPES Holding aCSF (for recovery): 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. pH 7.3–7.4, 300-310 mOsmol/kg.
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. pH 7.3-7.4, 300-310 mOsmol/kg.
-
FFN200 Stock Solution: Prepare a 10 mM stock solution of this compound in water or DMSO. Store at -20°C.
2. Acute Brain Slice Preparation:
-
Anesthetize a mouse (e.g., C57BL/6 or a transgenic line expressing a fluorescent reporter in dopaminergic neurons) and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-HEPES aCSF.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated NMDG-HEPES aCSF.
-
Cut 250-300 µm thick coronal or sagittal slices containing the substantia nigra using a vibratome.
-
Transfer the slices to a recovery chamber with carbogenated HEPES Holding aCSF at 32-34°C for 10-15 minutes.
-
Allow slices to equilibrate at room temperature for at least 1 hour in carbogenated Recording aCSF before use.
3. FFN200 Loading:
-
Incubate the brain slices in Recording aCSF containing 10 µM FFN200 for 30-60 minutes at 32-34°C.
-
After incubation, transfer the slices to the recording chamber of the microscope and perfuse with carbogenated Recording aCSF (1-2 mL/min) for at least 20-30 minutes to wash out excess FFN200.
4. Imaging of FFN200 Release:
-
Identify the substantia nigra region under the microscope.
-
Acquire baseline fluorescence images using a two-photon or confocal microscope with excitation around 350 nm and emission collection around 450 nm.
-
Position a stimulating electrode near the imaged terminals.
-
Deliver electrical stimulation (e.g., 15 Hz for 10-30 seconds) to evoke neurotransmitter release.
-
Acquire a time-lapse series of images before, during, and after stimulation to monitor the decrease in FFN200 fluorescence (destaining).
-
For control experiments, perform stimulation in the presence of 200 µM CdCl2 to block calcium channels or 1 µM tetrabenazine (B1681281) to inhibit VMAT2.
Protocol 2: FFN200 Loading and Imaging in Cultured Midbrain Dopaminergic Neurons
This protocol is based on methods for imaging FFNs in primary neuronal cultures.[9]
1. Primary Midbrain Neuron Culture:
-
Dissect the ventral midbrain from E12-E15 mouse embryos.
-
Dissociate the tissue using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the dissociated cells onto poly-D-lysine coated coverslips or glass-bottom dishes in a suitable culture medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Allow neurons to mature for at least 7-10 days in vitro before use.
2. FFN200 Loading and Imaging:
-
Wash the cultured neurons once with a buffered salt solution (e.g., HBSS).
-
Add 10 µM FFN200 in HBSS to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess FFN200.
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images as described in Protocol 1.
-
To evoke release, perfuse the cells with a high potassium solution (e.g., HBSS containing 50 mM KCl).
-
Acquire a time-lapse series of images to monitor FFN200 destaining.
-
To identify substantia nigra neurons, cultures can be fixed and immunostained for markers that differentiate them from VTA neurons (e.g., calbindin, which is largely absent in SNc neurons).
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols for FFN200 Dihydrochloride in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine (B1211576) levels. A key pathological feature is the dysfunction of dopamine storage and release. FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] This property allows for the visualization and quantification of dopamine vesicle loading and exocytosis at the level of individual synapses.[1][2][3][4] Consequently, FFN200 is a powerful tool for investigating the pathophysiology of dopaminergic synapses in models of Parkinson's disease and for evaluating the efficacy of novel therapeutic interventions aimed at restoring normal dopamine dynamics.
These application notes provide a comprehensive overview and detailed protocols for the use of FFN200 dihydrochloride in preclinical models of Parkinson's disease.
Principle of FFN200 Application in Parkinson's Disease Models
FFN200 is a cell-permeant molecule that is actively transported into synaptic vesicles by VMAT2.[1][3] Once sequestered, its fluorescence provides a direct measure of vesicular filling. Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing FFN200 into the synaptic cleft. This process, known as exocytosis, can be monitored by the "destaining" or decrease in fluorescence intensity of individual synaptic boutons.
In the context of Parkinson's disease models, where dopaminergic neurons are degenerating and VMAT2 function may be compromised, FFN200 can be used to:
-
Assess the integrity and function of the dopaminergic system: A reduction in FFN200 uptake and release can provide a quantitative measure of neuronal dysfunction and loss.
-
Investigate the mechanism of action of neurotoxins: The effects of toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) on vesicular loading and release can be directly visualized.
-
Evaluate the efficacy of therapeutic agents: Potential drugs for Parkinson's disease can be screened for their ability to protect against toxin-induced deficits in FFN200 dynamics or to restore normal vesicular function.
Data Presentation
The following tables summarize key quantitative data related to the properties and application of FFN200.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride | [5] |
| Molecular Weight | 277.15 g/mol | [5] |
| Excitation Maximum | 352 nm | [5][6] |
| Emission Maximum | 451 nm | [5][6] |
| VMAT2 Km | 13.7 ± 2.7 µM | [1] |
Table 2: FFN200 Release Kinetics in Striatal Slices
| Stimulation Frequency | t1/2 of FFN200 Release (pulses) |
| 15 Hz | 318 |
| 4 Hz | 135 |
| 1 Hz | 41 |
| 0.1 Hz | 5 |
Data adapted from Pereira et al. (2016). The t1/2 represents the number of stimulation pulses required to achieve half-maximal destaining.
Experimental Protocols
Protocol 1: FFN200 Loading and Imaging in Acute Brain Slices from a 6-OHDA Mouse Model of Parkinson's Disease
This protocol describes the preparation of acute brain slices from a unilateral 6-OHDA lesioned mouse and subsequent FFN200 loading and imaging to assess dopaminergic terminal function.
Materials:
-
6-OHDA lesioned mice and control littermates
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Vibratome
-
Incubation chamber
-
Two-photon or confocal microscope
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated ACSF.
-
Rapidly dissect the brain and prepare 250 µm thick coronal slices containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
FFN200 Loading:
-
Incubate the brain slices in ACSF containing 10 µM FFN200 for 30 minutes at room temperature.
-
Wash the slices in fresh ACSF for 45-50 minutes to ensure optimal selectivity for dopaminergic boutons.[3]
-
-
Imaging:
-
Transfer a slice to the microscope recording chamber and perfuse with oxygenated ACSF.
-
Using a two-photon microscope, excite FFN200 at its optimal wavelength (e.g., 760 nm for two-photon excitation).
-
Acquire baseline images of FFN200-loaded puncta in the striatum of both the lesioned and non-lesioned hemispheres.
-
To measure release, electrically stimulate the slice (e.g., 15 Hz) and acquire a time-lapse series of images.
-
-
Data Analysis:
-
Identify individual FFN200 puncta and measure the fluorescence intensity over time.
-
Calculate the rate of destaining (release) for each punctum.
-
Compare the density of FFN200-labeled puncta and the release kinetics between the 6-OHDA lesioned and control hemispheres.
-
Protocol 2: FFN200 Imaging in Cultured Midbrain Dopaminergic Neurons Treated with a Parkinson's-Related Neurotoxin (e.g., MPP+)
This protocol details the use of FFN200 in primary dopaminergic neuron cultures to investigate the effects of a neurotoxin.
Materials:
-
Primary midbrain dopaminergic neuron cultures
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Culture medium
-
High potassium stimulation buffer
-
Confocal microscope
Procedure:
-
Cell Culture and Toxin Treatment:
-
Culture primary midbrain neurons for at least 2-3 weeks to allow for maturation.
-
Treat the cultures with a desired concentration of MPP+ for a specified duration to induce dopaminergic neurotoxicity. Include a vehicle-treated control group.
-
-
FFN200 Loading:
-
Incubate the neuronal cultures with 10 µM FFN200 in culture medium for 30 minutes at 37°C.
-
Wash the cells with fresh medium for at least 45 minutes.
-
-
Imaging and Release Stimulation:
-
Acquire baseline images of FFN200-loaded puncta along the axons of dopaminergic neurons.
-
Induce release by perfusing the cells with a high potassium buffer (e.g., containing 40 mM KCl).[3]
-
Capture a time-lapse sequence of images to monitor FFN200 release.
-
-
Data Analysis:
-
Quantify the number and intensity of FFN200 puncta in both toxin-treated and control cultures.
-
Measure the change in background fluorescence upon high potassium stimulation as an indicator of FFN200 release.[3]
-
Compare the results between the MPP+-treated and control groups to determine the effect of the neurotoxin on vesicular loading and exocytosis.
-
Mandatory Visualizations
Caption: FFN200 is taken up into synaptic vesicles via VMAT2 and released upon stimulation.
Caption: Experimental workflow for using FFN200 in Parkinson's disease models.
Caption: Logic for evaluating therapeutics using FFN200 in PD models.
References
- 1. VMAT2 and dopamine neuron loss in a primate model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
Quantifying Dopamine Release from Individual Boutons with FFN200: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine (B1211576) is a critical neuromodulator implicated in a vast array of physiological and pathological processes, including motor control, reward, and addiction. Understanding the precise mechanisms of dopamine release at the level of individual presynaptic terminals is paramount for advancing neuroscience research and developing novel therapeutics. Fluorescent false neurotransmitter 200 (FFN200) is a powerful optical tool that enables the direct visualization and quantification of dopamine exocytosis from single boutons.[1][2] This document provides detailed application notes and protocols for utilizing FFN200 to measure dopamine release, tailored for researchers, scientists, and drug development professionals.
Introduction
FFN200 is a fluorescent compound designed to act as a substrate for the vesicular monoamine transporter 2 (VMAT2), the primary transporter responsible for loading dopamine into synaptic vesicles in the central nervous system.[1][2][3] Its selective uptake into dopaminergic vesicles allows for the labeling of individual presynaptic terminals.[1] Upon neuronal stimulation, the exocytosis of these vesicles releases FFN200 into the extracellular space, resulting in a measurable decrease in fluorescence intensity (destaining) at the labeled bouton. This activity-dependent destaining provides a direct optical readout of dopamine release.[1]
One of the key findings from studies using FFN200 is the remarkable heterogeneity among dopaminergic vesicle clusters. Research has shown that only a small fraction of FFN200-labeled boutons in the striatum release the probe upon electrical stimulation, suggesting the existence of functionally "silent" dopamine vesicle clusters.[1][2] This highlights the importance of single-bouton imaging to resolve the spatial dynamics of neurotransmitter release.
Mechanism of Action
The utility of FFN200 as a tool for quantifying dopamine release is predicated on its specific interaction with the dopamine neurotransmitter system. The following diagram illustrates the key steps in the FFN200 signaling pathway.
Caption: FFN200 signaling pathway from uptake to release.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing FFN200 to measure dopamine release.
| Parameter | Value | Species/Preparation | Reference |
| FFN200 VMAT2 Substrate Affinity (Km) | 13.7 ± 2.7 µM | VMAT2-transfected HEK cells | [1] |
| FFN200 Fluorescence Maxima | Excitation: 352 nm, Emission: 451 nm | [1] | |
| Density of FFN200 Puncta in Striatum | 441.7 ± 35.2 puncta/field of view (wildtype) | Mouse brain slices | [1] |
| Fraction of Releasing Boutons (15 Hz stimulation) | ~17% | Mouse striatal slices | [1] |
| Fraction of Releasing Boutons (DAT-GCaMP3 mice) | 15.5 ± 1.1% | Mouse striatal slices | [1] |
| Fraction of Releasable Vesicles per Pulse (0.1 Hz) | ~17% | Mouse striatal slices | [1][4] |
| Colocalization of FFN200 with Synaptophysin | 86 ± 6% | Cultured dopaminergic neurons | [1] |
| Colocalization of FFN200 with TH-GFP | 91.1 ± 1.9% | Mouse striatal slices | [5] |
| Stimulation Frequency | Half-life (t1/2) of FFN200 Release | Number of Pulses to Reach t1/2 | Reference |
| 0.1 Hz | - | 5 | [1][4] |
| 1 Hz | - | 41 | [1][4] |
| 4 Hz | - | 135 | [1][4] |
| 15 Hz | 16.8 ± 1.9 s | 318 | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving FFN200.
Experimental Workflow Overview
The general workflow for a typical FFN200 imaging experiment is outlined below.
Caption: General experimental workflow for FFN200 imaging.
Protocol 1: FFN200 Loading and Imaging in Acute Brain Slices
Materials:
-
FFN200 stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 10 glucose, saturated with 95% O2/5% CO2.
-
Slicing apparatus (e.g., vibratome)
-
Incubation chamber
-
Two-photon microscope with appropriate excitation and emission filters (e.g., excitation at 770 nm, emission at 435–485 nm).[1]
-
Stimulation electrode (e.g., bipolar platinum electrode).[1]
Procedure:
-
Slice Preparation: Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., striatum) in ice-cold ACSF.
-
Recovery: Allow slices to recover in ACSF at 34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
FFN200 Loading: Incubate the slices in ACSF containing 10 µM FFN200 for 30 minutes at 34°C.[3]
-
Washout: Transfer the slices to FFN200-free ACSF and allow for a washout period of at least 45 minutes to reduce background fluorescence.[4]
-
Imaging Setup: Place a slice in the recording chamber of the two-photon microscope and perfuse with ACSF at a constant rate.
-
Baseline Imaging: Acquire baseline images of FFN200-labeled puncta before stimulation.
-
Stimulation: Deliver electrical stimulation using a bipolar electrode placed near the imaging area. Stimulation parameters can be varied depending on the experimental goals (e.g., 15 Hz for burst firing).[1]
-
Post-Stimulation Imaging: Continuously acquire images during and after stimulation to capture the destaining of FFN200 puncta.
-
Data Analysis: Quantify the fluorescence intensity of individual puncta over time using appropriate image analysis software (e.g., ImageJ, Volocity).[1][6]
Protocol 2: Simultaneous Imaging of FFN200 and GCaMP3
This protocol allows for the concurrent measurement of dopamine release and presynaptic calcium dynamics.
Materials:
-
Transgenic mice expressing GCaMP3 in dopaminergic neurons (e.g., DAT-GCaMP3).[1]
-
All materials listed in Protocol 1.
-
Two-photon microscope capable of sequential line scanning for two channels.
Procedure:
-
Follow steps 1-5 from Protocol 1 using brain slices from DAT-GCaMP3 mice.
-
Dual-Channel Imaging: Set up the microscope for interlaced sequential line scanning to acquire images from two channels:
-
Image Acquisition: Acquire images continuously in both channels before, during, and after electrical stimulation.
-
Data Analysis: Analyze the fluorescence changes in both the FFN200 and GCaMP3 channels for individual puncta to correlate calcium influx with dopamine release.[1]
Applications in Drug Development
The ability to quantify dopamine release from individual boutons provides a powerful platform for screening and characterizing the effects of novel therapeutic compounds.
-
Efficacy and Potency: Determine the dose-dependent effects of compounds on the probability and kinetics of dopamine release.
-
Mechanism of Action: Elucidate how drugs modulate presynaptic function by observing changes in release parameters. For example, amphetamine has been shown to cause a loss of FFN511 fluorescence without synaptic vesicle fusion.[3]
-
Target Validation: Assess the impact of targeting specific presynaptic proteins on dopamine release dynamics.
-
Disease Modeling: Investigate alterations in dopamine release in animal models of neurological and psychiatric disorders.
Conclusion
FFN200 provides an unprecedented level of spatial resolution for studying dopamine neurotransmission, enabling the investigation of functional heterogeneity among presynaptic terminals.[1][2] The detailed protocols and quantitative data presented in this document serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this technology to advance our understanding of dopamine signaling in health and disease.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Release at Individual Presynaptic Terminals Visualized with FFNs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: FFN200 Dihydrochloride for Investigating Vesicular Release Probability
Audience: Researchers, scientists, and drug development professionals.
Introduction
FFN200 (Fluorescent False Neurotransmitter 200) is a powerful tool for optically monitoring monoamine neurotransmission at the level of individual presynaptic boutons.[1][2][3] As a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), FFN200 is actively packaged into synaptic vesicles within dopaminergic and other monoaminergic neurons.[1][2][4][5] Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including FFN200, into the synaptic cleft. The resulting decrease in fluorescence intensity (destaining) at individual puncta can be imaged over time to provide a direct measure of vesicular release kinetics and probability.[1]
Unlike some other fluorescent probes, FFN200's fluorescence is not pH-dependent, ensuring a constant signal during its transit through the synaptic vesicle cycle, which is beneficial for tracking both storage and release.[6] It selectively labels monoamine exocytosis in both neuronal cell cultures and brain tissue, making it a versatile probe for a wide range of neuroscience research.[1][2][4]
Mechanism of Action
The utility of FFN200 lies in its ability to hijack the natural neurotransmitter packaging and release machinery. The probe enters monoaminergic neurons and is recognized as a substrate by VMAT2, the primary transporter responsible for loading monoamines like dopamine (B1211576) into synaptic vesicles.[1][5] This process is driven by a proton gradient maintained by a vesicular ATPase.[7] Once loaded, FFN200 is sequestered within the vesicle lumen. When an action potential triggers calcium influx and subsequent vesicle fusion, FFN200 is released, and the fluorescence at the presynaptic terminal diminishes. This activity-dependent destaining serves as a direct proxy for neurotransmitter release.
Quantitative Data Summary
The following table summarizes typical experimental parameters and findings from studies using FFN200 to investigate vesicular release.
| Parameter | Typical Value / Range | Cell Type / Preparation | Notes |
| FFN200 Concentration | 10-50 µM | HEK cells, Midbrain Dopamine Neurons | Uptake is linear up to 50 µM.[1] |
| VMAT2 Affinity (Km) | 13.7 ± 2.7 µM | VMAT2-transfected HEK cells | Characterizes the affinity of FFN200 for the transporter.[1] |
| Loading Time | 10 - 30 min | Acute Striatal Slices, Neuronal Cultures | Sufficient for vesicular accumulation.[8] |
| Washout Time | 25 - 45 min | Acute Striatal Slices | Optimal for signal selectivity and reducing background.[1] |
| Excitation / Emission | 352 nm / 451 nm | N/A | Spectral properties of the fluorophore.[1][4] |
| Stimulation Frequencies | 0.1 Hz - 20 Hz | Acute Striatal Slices | Used to probe frequency-dependent release dynamics.[1][8][9] |
| Release Half-Time (t1/2) | ~25 s at 10 Hz | Striatal Boutons | Kinetics are comparable to FM dye release.[1] |
| Release per Pulse | ~17% of releasable pool | Striatal Boutons (at 0.1 Hz) | Demonstrates high release probability at low frequencies.[1][9] |
| Releasable Vesicle Pool | ~30% of total signal | Striatal Boutons | Represents the fraction of FFN200 in VMAT2-expressing vesicles.[1] |
Detailed Experimental Protocol
This protocol provides a general framework for loading cultured neurons or acute brain slices with FFN200 and measuring stimulus-evoked release.
Required Materials
-
Reagents: FFN200 dihydrochloride (B599025), Dimethyl sulfoxide (B87167) (DMSO), Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline, High Potassium (High K+) solution for chemical stimulation (optional).
-
Cell Preparation: Primary monoaminergic neuronal culture or acute brain slices (e.g., striatum).
-
Equipment: Fluorescence microscope (widefield or confocal) with appropriate filters for FFN200 (e.g., DAPI/blue channel), perfusion system, field stimulation electrode (e.g., bipolar tungsten), image acquisition software.
Step-by-Step Procedure
-
FFN200 Stock Solution Preparation:
-
Dissolve FFN200 dihydrochloride in high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Cells/Slices:
-
For neuronal cultures , replace the growth medium with pre-warmed physiological saline (e.g., ACSF) before loading.
-
For acute brain slices , allow slices to recover in oxygenated ACSF for at least 1 hour before the experiment.
-
-
FFN200 Loading:
-
Dilute the FFN200 stock solution into fresh, pre-warmed ACSF to the final desired concentration (e.g., 10 µM).
-
Incubate the cells or slices in the FFN200-containing solution for the desired loading period (e.g., 30 minutes at 32-35°C).[8] This step should be performed in the dark.
-
-
Washout:
-
After loading, transfer the preparation to a recording chamber and perfuse with fresh, FFN200-free ACSF.
-
Wash for a minimum of 25-45 minutes to remove extracellular and non-specifically bound probe, ensuring optimal signal-to-noise.[1]
-
-
Image Acquisition - Baseline:
-
Using the fluorescence microscope, locate the region of interest (e.g., striatal dopamine axons).
-
Acquire a series of baseline images for several minutes before stimulation to establish a stable signal and measure any photobleaching.
-
-
Stimulation and Release Imaging:
-
Initiate stimulation. This can be achieved via:
-
Electrical Field Stimulation: Apply current pulses using a bipolar electrode at a defined frequency and duration (e.g., 300 pulses at 15 Hz).[1]
-
Chemical Stimulation: Perfuse the chamber with a high K+ solution to induce depolarization.
-
-
Continuously acquire images throughout the stimulation period and for several minutes after to monitor the fluorescence decay (destaining).
-
-
Data Analysis:
-
Identify individual fluorescent puncta (representing presynaptic boutons).
-
Measure the mean fluorescence intensity of each punctum over time.
-
Correct for photobleaching using data from non-stimulated control regions or pre-stimulation baseline.
-
The rate and extent of fluorescence decay are proportional to the rate and amount of vesicular release. The release probability can be inferred from the fractional fluorescence loss per stimulus.[8]
-
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. worldscientific.com [worldscientific.com]
- 6. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Reducing background fluorescence with FFN200 dihydrochloride
Welcome to the technical support center for FFN200 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, particularly concerning background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is FFN200 dihydrochloride and what is its primary application?
This compound is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] It is used to trace monoamine exocytosis in dopaminergic neuronal cell cultures and brain tissue, allowing for the visualization of neurotransmitter release from individual presynaptic terminals.[1][2]
Q2: What are the excitation and emission maxima for FFN200?
The fluorescence excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively.[1][3] This allows for good spectral separation from many common green and red fluorophores.[1]
Q3: Is FFN200 uptake dependent on the dopamine (B1211576) transporter (DAT)?
No, FFN200 loading into dopaminergic neurons does not rely on DAT or other Na+-dependent transporters.[3]
Q4: What does a punctate staining pattern of FFN200 represent?
In axonal regions, FFN200 fluorescence typically appears as a distinct punctate pattern. These puncta largely represent clusters of synaptic vesicles containing the probe.[1]
Q5: I observe FFN200-labeled puncta that do not release the probe upon stimulation. Is this normal?
Yes, this is a documented phenomenon. Studies have shown that a significant fraction of FFN200-labeled vesicle clusters are "functionally silent," meaning they exhibit Ca2+ influx upon stimulation but do not undergo exocytosis.[1][2] It is crucial to distinguish these non-releasing puncta from non-specific background fluorescence.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure the specific signal from FFN200-labeled vesicles, compromising data quality. Below are common causes and solutions to mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| High diffuse fluorescence across the tissue/culture | Incomplete washout of unbound FFN200. | Optimize the washout step. A 45-minute wash time has been shown to be effective for optimal signal selectivity.[1][4] However, this may need to be adjusted for your specific experimental setup. Trying shorter washout times (e.g., 25 minutes) can be tested, although one study found this did not significantly increase the fraction of destaining puncta.[1][4] |
| FFN200 concentration is too high. | Titrate the FFN200 concentration to find the lowest effective concentration that provides a sufficient signal-to-noise ratio. | |
| Non-specific binding to cellular components or the extracellular matrix. | Adjust the buffer composition. Increasing the salt concentration (e.g., with NaCl) can help reduce charge-based non-specific interactions.[5][6][7] Consider adding a non-ionic surfactant like Tween 20 at a low concentration (e.g., 0.05%) to the buffer to minimize hydrophobic interactions.[5][6] | |
| Autofluorescence of the tissue or cell culture medium. | Use a phenol (B47542) red-free culture medium during imaging. For tissue sections, consider using a background-reducing agent. However, be aware that some agents, like Sudan Black B, can increase fluorescence in the far-red channel.[8] | |
| Signal from FFN200 appears weak, making the background seem relatively high. | Suboptimal imaging parameters. | Ensure you are using the correct filter sets for FFN200's excitation and emission spectra (Ex: 352 nm, Em: 451 nm).[1][3] Optimize microscope settings such as detector gain and laser power, but be mindful of potential phototoxicity and photobleaching.[8] |
| Photobleaching of the FFN200 signal. | Minimize the exposure of the sample to excitation light. Reduce laser power and exposure time to the minimum required for a good signal. For time-lapse imaging, increase the interval between acquisitions if the experimental design allows.[9] | |
| High variability in fluorescence intensity between experiments. | Inconsistent loading and washout times. | Strictly adhere to the optimized incubation and washout times for all experiments to ensure reproducibility. |
| Health of the cell culture or tissue slice. | Ensure that the cells or tissue are healthy and viable, as compromised samples will not effectively uptake and retain the dye.[8] |
Experimental Protocols
Detailed Protocol for FFN200 Loading and Imaging in Brain Slices
This protocol is adapted from established methodologies for studying dopamine exocytosis.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., coronal or sagittal) from the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation/Loading: Incubate the slices in aCSF containing the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 32-34°C). Ensure continuous oxygenation (95% O2 / 5% CO2).
-
Washout: After incubation, transfer the slices to an FFN200-free aCSF solution for a prolonged washout period (e.g., 45 minutes) to remove excess, unbound dye.[1][4] This step is critical for minimizing background fluorescence.
-
Imaging:
-
Mount the slice in a perfusion chamber on the microscope stage with a continuous flow of oxygenated aCSF.
-
Use a two-photon or confocal microscope equipped with the appropriate lasers and filters for FFN200 (Excitation ~352 nm, Emission ~451 nm).
-
Acquire baseline images of FFN200-loaded terminals.
-
-
Stimulation and Data Acquisition:
-
To evoke neurotransmitter release, use a stimulation electrode to deliver electrical pulses at the desired frequency (e.g., 15 Hz).[1][10]
-
Alternatively, use high potassium (e.g., 40 mM KCl) in the aCSF to induce depolarization.[1]
-
Perform time-lapse imaging before, during, and after stimulation to monitor the decrease in fluorescence ("destaining") from individual puncta, which corresponds to exocytosis.
-
-
Data Analysis:
-
Correct images for any motion artifacts.
-
Identify and measure the fluorescence intensity of individual puncta over time.
-
Subtract the background fluorescence from a region devoid of labeled structures.
-
Quantify the percentage of destaining puncta and the kinetics of destaining (e.g., half-life).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: FFN200 is taken up into the cytosol and packaged into synaptic vesicles via VMAT2.
Experimental Workflow for Minimizing Background Fluorescence
Caption: A logical workflow for FFN200 experiments, highlighting key optimization steps.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching alters the morphometric analysis of fluorescently labeled neurons and microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent FFN200 dihydrochloride photobleaching
Welcome to the technical support center for FFN200 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and offers guidance on resolving specific problems you may encounter when using FFN200 dihydrochloride.
FAQs
-
Q1: What is this compound and what is it used for? this compound is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] It is utilized to trace monoamine exocytosis in both neuronal cell cultures and brain tissue, allowing researchers to visualize the release of neurotransmitters from individual synapses.[4][5][6]
-
Q2: What are the spectral properties of this compound? this compound is a blue fluorescent probe. Its fluorescence excitation and emission maxima are 352 nm and 451 nm, respectively.[4][7]
-
Q3: How should I store this compound? For long-term stability, this compound should be stored at -20°C.
-
Q4: In what solvents is this compound soluble? this compound is soluble in both water and DMSO up to 100 mM.[1]
Troubleshooting
-
Issue 1: My FFN200 fluorescence signal is fading quickly during imaging (photobleaching).
Cause: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][8][9][10] This is a common phenomenon in fluorescence microscopy and can be exacerbated by high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen.[9][10]
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.[9]
-
Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light. Use the shortest possible camera exposure times and an electronic shutter to illuminate the sample only during image acquisition.[9][10]
-
Use an Antifade Mounting Medium: Antifade reagents are designed to scavenge reactive oxygen species that contribute to photobleaching.[9] For coumarin-based dyes like FFN200, commercial antifade reagents such as VECTASHIELD® and ProLong™ Gold have been shown to be effective.[11][12]
-
Optimize Imaging Parameters: Increase the camera gain or use a more sensitive detector to compensate for lower excitation power.
-
-
Issue 2: Even with an antifade reagent, my FFN200 signal is weak or continues to fade.
Cause: Several factors beyond photobleaching can lead to a weak or diminishing signal.
Solutions:
-
Verify Filter Set Compatibility: Ensure that you are using a microscope filter set that is appropriate for the excitation and emission spectra of FFN200 (Excitation max: 352 nm, Emission max: 451 nm).
-
Check the pH of the Mounting Medium: The fluorescence of some coumarin (B35378) dyes can be sensitive to pH. Most commercial antifade reagents are buffered to an optimal pH (typically around 8.5), but this is a factor to consider if you are preparing your own mounting medium.[12]
-
Consider the Compatibility of the Antifade Reagent: While many antifade reagents are broadly compatible, some, like p-phenylenediamine (B122844) (PPD), can be less suitable for blue-green fluorophores and may cause autofluorescence.[12] If you suspect incompatibility, try a different antifade formulation.
-
Ensure Proper Sample Preparation: Inadequate loading of FFN200 into the vesicles can result in a weak initial signal. Optimize the loading concentration and incubation time according to your specific experimental system.
-
Data Presentation
While specific quantitative data on FFN200 photobleaching is limited in the literature, the following table summarizes the reported effectiveness of a commercial antifade reagent for the broader class of coumarin dyes, demonstrating a significant improvement in photostability.
| Mounting Medium | Fluorochrome | Half-life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25[11] |
| VECTASHIELD® | Coumarin | 106[11] |
Experimental Protocols
Protocol 1: Preparing Fixed Cells with an Antifade Mounting Medium to Minimize FFN200 Photobleaching
This protocol provides a general guideline for mounting FFN200-labeled fixed cells with a commercial antifade reagent.
Materials:
-
Fixed cells labeled with this compound on coverslips
-
Phosphate-buffered saline (PBS)
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Reagent or VECTASHIELD® Antifade Mounting Medium)
-
Microscope slides
-
Nail polish or sealant (optional)
Procedure:
-
Final Wash: Following the final step of your FFN200 labeling protocol, wash the coverslips with PBS to remove any unbound dye.
-
Remove Excess Buffer: Carefully remove the coverslip from the washing solution. Gently touch the edge of the coverslip to a lint-free wipe to wick away excess PBS. It is crucial to prevent the cell-containing surface from drying out.
-
Apply Antifade Reagent: Place a single drop of the antifade mounting medium onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Remove Excess Reagent: If necessary, gently press on the coverslip to remove any excess mounting medium. This can be carefully blotted away with a lint-free wipe.
-
Curing and Sealing: Allow the mounting medium to cure according to the manufacturer's instructions. For long-term storage, you can seal the edges of the coverslip with nail polish.
-
Imaging: Proceed with fluorescence microscopy, following the recommendations in the troubleshooting guide to minimize photobleaching.
Visualizations
Diagram 1: The Photobleaching Process and the Role of Antifade Reagents
Caption: Mechanism of FFN200 photobleaching and the protective role of antifade reagents.
Diagram 2: Experimental Workflow for Minimizing FFN200 Photobleaching
Caption: Recommended workflow to achieve optimal FFN200 fluorescence imaging.
References
- 1. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 2. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 3. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 4. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Photobleaching [evidentscientific.com]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting low FFN200 dihydrochloride signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio during experiments with FFN200 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is FFN200 dihydrochloride and what is its primary application?
This compound is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] It is used to selectively trace monoamine exocytosis in neuronal cell cultures and brain tissue.[1][2][3][4] Its fluorescence allows for the visualization of dopamine (B1211576) vesicle clusters and their release.[5]
Q2: What are the excitation and emission maxima of FFN200?
The fluorescence excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively.[1][2][3][4]
Q3: How should this compound be stored?
For long-term storage, this compound solid should be stored at -20°C.[2][3][4] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][6][7] Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[7]
Q4: In which solvents is this compound soluble?
This compound is soluble in water and DMSO up to 100 mM.[2][3]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can manifest as either a weak fluorescent signal or high background, making it difficult to distinguish the signal of interest. This guide provides a systematic approach to identifying and resolving the root causes of a low SNR when using FFN200.
Problem 1: Weak or No FFN200 Signal
Is the FFN200 solution properly prepared and stored? Improper storage or handling can lead to degradation of the fluorescent probe.
-
Recommendation: Prepare fresh stock solutions in high-quality, newly opened DMSO or water.[1] Aliquot and store at -20°C for up to a month or -80°C for up to six months.[1] Avoid multiple freeze-thaw cycles.[6]
Is the concentration of FFN200 optimal? An insufficient concentration of FFN200 will result in a weak signal.
-
Recommendation: Perform a concentration titration to determine the optimal FFN200 concentration for your specific cell type or tissue. While specific concentrations can be application-dependent, studies have used concentrations up to 50 µM.[5]
Is VMAT2 expressed and functional in your experimental model? FFN200 is a substrate for VMAT2 and its accumulation is dependent on VMAT2 activity.[5]
-
Recommendation: Confirm VMAT2 expression in your cells or tissue using techniques like qPCR or Western blotting.[8] You can also use a positive control cell line or tissue known to express VMAT2.[9]
Are the imaging settings on your microscope optimized for FFN200? Incorrect filter sets, low exposure times, or low detector gain can all contribute to a weak signal.
-
Recommendation: Ensure you are using the correct excitation and emission filters for FFN200 (Ex: 352 nm, Em: 451 nm).[1][2][3][4] Optimize camera settings such as exposure time and gain to maximize signal detection without causing phototoxicity.[8][10]
Problem 2: High Background Fluorescence
Is there high autofluorescence in your sample? Cellular components can naturally fluoresce, contributing to high background.[10]
-
Recommendation: Include an unstained control sample to assess the level of autofluorescence.[10] If autofluorescence is high, consider using a medium with low background fluorescence, such as FluoroBrite DMEM, for live-cell imaging.[11]
Is the FFN200 concentration too high? Excessive concentrations of FFN200 can lead to non-specific binding and high background.
-
Recommendation: Titrate the FFN200 concentration to find the lowest concentration that still provides a detectable specific signal.[9][12]
Was the washout step sufficient to remove unbound FFN200? Inadequate washing will leave residual unbound probe, increasing background fluorescence.
-
Recommendation: Optimize the duration and number of washes after FFN200 loading. A 45-minute washout has been shown to be effective for optimal signal selectivity.[13]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes | Source |
| FFN200 Excitation Wavelength | 352 nm | [1][2][3][4] | |
| FFN200 Emission Wavelength | 451 nm | [1][2][3][4] | |
| FFN200 Stock Solution Storage | -20°C (up to 1 month), -80°C (up to 6 months) | Aliquot to avoid freeze-thaw cycles. | [1][7] |
| FFN200 Working Concentration | Up to 50 µM | Optimal concentration should be determined empirically. | [5] |
| Stimulation Frequency for Release | 0.1 Hz - 15 Hz | Higher frequencies lead to faster destaining kinetics. | [13] |
| Washout Duration | ~45 minutes | To ensure optimal signal selectivity. | [13] |
Experimental Protocols
Protocol 1: FFN200 Loading in Brain Slices
This protocol is adapted from studies investigating dopamine exocytosis in striatal brain slices.[5]
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) in ice-cold artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover for at least 1 hour in ACSF at room temperature, continuously bubbled with 95% O2 / 5% CO2.
-
FFN200 Loading: Incubate the slices in ACSF containing the desired concentration of FFN200 (e.g., 10 µM) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Washout: Transfer the slices to FFN200-free ACSF and allow for a washout period (e.g., 45 minutes) to remove extracellular and non-specifically bound probe.
-
Imaging: Mount the slices in a perfusion chamber on a fluorescence microscope equipped with the appropriate filters for FFN200 imaging.
Protocol 2: Evoked FFN200 Release
This protocol describes how to stimulate FFN200 release from loaded cells or tissues.
-
Baseline Imaging: Acquire a stable baseline fluorescence signal from the FFN200-loaded sample.
-
Stimulation: Induce exocytosis using either chemical or electrical stimulation.
-
Image Acquisition: Continuously acquire images during and after stimulation to monitor the decrease in FFN200 fluorescence (destaining) as it is released from vesicles.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of exocytosis.
Visualizations
Caption: FFN200 uptake and release pathway.
Caption: Troubleshooting workflow for low SNR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
FFN200 Technical Support Center: Investigating Silent Dopamine Vesicle Clusters
Welcome to the FFN200 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing FFN200 to study "silent" dopamine (B1211576) vesicle clusters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FFN200 and how does it work?
FFN200 is a fluorescent false neurotransmitter (FFN) that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 transports FFN200 into monoaminergic synaptic vesicles, particularly in dopaminergic neurons.[1][3] Upon neuronal stimulation, these vesicles undergo exocytosis, releasing FFN200 into the synaptic cleft. This release, or "destaining," can be monitored using fluorescence microscopy to study the spatial dynamics and heterogeneity of individual dopamine boutons.[1][2]
Q2: What are "silent" dopamine vesicle clusters?
Research using FFN200 has revealed that a significant portion of dopamine vesicle clusters do not release their contents upon stimulation, even though they contain VMAT2 and can be loaded with FFN200.[1][2] These are referred to as "functionally silent" vesicle clusters.[1][2] Studies have shown that while these silent puncta exhibit Ca2+ influx upon stimulation, they fail to engage in exocytosis.[1]
Q3: What are the advantages of using FFN200 compared to other probes?
FFN200 offers several advantages for studying dopamine exocytosis:
-
Selectivity: It selectively labels monoamine boutons, eliminating the need for post-hoc identification.[1]
-
Simple Loading: Loading is achieved through a straightforward incubation step, avoiding the need for transfection or pre-stimulation that could induce synaptic plasticity.[1]
-
Versatility: It is the first FFN developed to label dopamine vesicle clusters in both neuronal cultures and brain slices.[1]
-
pH-Independent Fluorescence: Unlike probes like FFN102, FFN200's fluorescence is not dependent on pH, allowing for more precise monitoring of destaining kinetics.[1][3]
Q4: What are the excitation and emission maxima for FFN200?
The fluorescence excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no FFN200 signal | 1. VMAT2 inhibition: The sample may have been inadvertently exposed to a VMAT2 inhibitor (e.g., tetrabenazine). 2. Low VMAT2 expression: The cell type or brain region may have low levels of VMAT2 expression. 3. Incorrect filter set: The microscope may not be equipped with the appropriate filters for FFN200's excitation and emission spectra. 4. Probe degradation: Improper storage of FFN200 can lead to degradation. | 1. Ensure all solutions are free from VMAT2 inhibitors. Run a control with a known VMAT2-expressing cell line. 2. Confirm VMAT2 expression in your target cells or tissue using techniques like immunohistochemistry or western blotting. 3. Use a filter set appropriate for excitation around 352 nm and emission around 451 nm. 4. Store FFN200 dihydrochloride (B599025) at -20°C as recommended.[5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High background fluorescence | 1. Incomplete washout: Excess FFN200 that has not been taken up into vesicles may remain in the extracellular space. 2. Cytosolic accumulation: A significant fraction of the probe can be located in the cytosol, creating a diffuse signal.[1] | 1. Increase the duration and/or volume of the washout steps after FFN200 incubation. A washout time of at least 30-45 minutes is suggested.[6][7] 2. While some cytosolic signal is expected, ensure imaging is focused on the punctate patterns within axonal regions which represent vesicle clusters.[1] |
| Rapid signal loss (photobleaching) | 1. Excessive illumination: High laser power or long exposure times can lead to photobleaching of the fluorophore. | 1. Reduce the excitation light intensity to the minimum level required for a good signal-to-noise ratio. 2. Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions if the experimental design allows.[6] |
| No destaining upon stimulation | 1. Ineffective stimulation: The electrical or chemical stimulation may not be sufficient to induce exocytosis. 2. Presence of "silent" clusters: The imaged puncta may be part of the functionally silent population. 3. Ca2+ channel blockade: The imaging buffer may contain Ca2+ channel blockers or have insufficient Ca2+ concentration. | 1. Verify the functionality of your stimulation setup. For electrical stimulation, ensure proper electrode placement and parameters. For chemical stimulation (e.g., high K+), confirm the final concentration is sufficient to cause depolarization. 2. This is an expected finding. Quantify the percentage of destaining puncta to determine the proportion of active vs. silent clusters.[1] 3. Ensure your imaging buffer contains an appropriate concentration of Ca2+ and is free of blockers like cadmium (Cd2+), unless it is part of the experimental design to block release.[8] |
| FFN200 signal is not VMAT2-dependent | 1. Off-target binding or uptake: In some cases, FFNs can have off-target effects. | 1. To confirm VMAT2-dependent loading, perform control experiments with the VMAT2 inhibitor tetrabenazine (B1681281) (TBZ). A significant reduction in FFN200 puncta intensity should be observed.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| FFN200 VMAT2 Km | 13.7 ± 2.7 μM | [1] |
| Excitation Maximum | 352 nm | [1][4] |
| Emission Maximum | 451 nm | [1][4] |
| Percentage of Destaining Puncta (15 Hz stimulation) | 17.2 ± 2.0% | [1][8] |
| Average Evoked Fluorescence Decrease per Destaining Punctum | ~28-30% | [1][8] |
| Density of FFN200 Puncta in Striatum | 0.126 ± 0.009 puncta μm⁻³ | [1][8] |
| t1/2 of FFN200 Release (15 Hz stimulation) | 25.7 ± 2.5 s | [8] |
Experimental Protocols
FFN200 Loading in Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., coronal striatal slices, 300 µm thick) from the animal model of choice using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation: Incubate the slices in aCSF containing 10 µM FFN200 for 30 minutes at 32-34°C. Ensure continuous oxygenation (95% O2 / 5% CO2).
-
Washout: Transfer the slices to an FFN200-free aCSF solution for at least 30-45 minutes to wash out excess dye before imaging.[6][7]
-
Imaging: Mount the slice in a perfusion chamber on the microscope stage with continuous perfusion of oxygenated aCSF.
FFN200 Destaining Assay in Brain Slices
-
Baseline Imaging: Acquire a stable baseline of FFN200 fluorescence from individual puncta for several minutes before stimulation.
-
Stimulation: Induce neuronal firing using either electrical field stimulation (e.g., 15 Hz for a defined period) or by perfusing the slice with a high potassium (e.g., 40 mM KCl) aCSF solution to depolarize the neurons.[1]
-
Time-Lapse Imaging: Continuously acquire images throughout the stimulation period and for a subsequent recovery period to monitor the decrease in fluorescence intensity of individual puncta.
-
Data Analysis: Measure the fluorescence intensity of individual puncta over time. Puncta that show a significant, stimulation-dependent decrease in fluorescence are classified as "destaining" or active. Non-destaining puncta represent the "silent" population.
Visualizations
Caption: FFN200 is taken up into dopamine vesicles via VMAT2.
Caption: Workflow for FFN200 destaining experiments in brain slices.
Caption: Classification of FFN200 puncta upon stimulation.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
FFN200 Dihydrochloride Image Analysis and Quantification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FFN200 dihydrochloride (B599025) for image analysis and quantification of monoamine exocytosis. This guide is structured to address common issues encountered during experiments, offering troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is FFN200 dihydrochloride and what is its primary application?
This compound is a fluorescent false neurotransmitter that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] Its primary application is to selectively label and trace the exocytosis of monoamines from individual boutons in both neuronal cell cultures and brain tissue.[1][3][4][5]
Q2: What are the excitation and emission maxima for FFN200?
The fluorescence excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively.[1]
Q3: Is FFN200 uptake dependent on the dopamine (B1211576) transporter (DAT)?
No, FFN200 loading into dopaminergic neurons is independent of DAT or other Na+-dependent transporters.[1][6][7] This allows for its use in experimental conditions where DAT function may be compromised or in DAT knockout models.[5]
Q4: How is FFN200 release from vesicles typically stimulated?
FFN200 release can be evoked using methods such as electrical stimulation or the application of high potassium (e.g., 70 mM KCl) to depolarize the neurons.[5][6]
Q5: What are "silent" dopamine vesicle clusters, and how does FFN200 help identify them?
"Silent" dopamine vesicle clusters are axonal sites that accumulate FFN200 into VMAT2-containing vesicles and exhibit calcium transients upon stimulation, but fail to undergo exocytosis.[3][5] FFN200 imaging has been instrumental in revealing that only a small fraction of labeled vesicle clusters release the probe, thus enabling the direct quantification of these presynaptically silent synapses in brain tissue.[5]
Troubleshooting Guide
Problem 1: Low or no FFN200 fluorescence signal in my neurons.
-
Possible Cause 1: Incorrect filter sets.
-
Solution: Ensure your microscope is equipped with the appropriate filters for FFN200's excitation (around 352 nm) and emission (around 451 nm) wavelengths.[1]
-
-
Possible Cause 2: Inefficient VMAT2 loading.
-
Solution: Verify the expression and functionality of VMAT2 in your experimental system. FFN200 accumulation is dependent on VMAT2.[2][5] Consider using a positive control with cells known to express functional VMAT2. The accumulation in VMAT2-transfected HEK cells can be inhibited by tetrabenazine (B1681281) (TBZ).[5]
-
-
Possible Cause 3: Degradation of FFN200.
-
Solution: this compound should be stored properly at -20°C. Prepare fresh solutions for each experiment to avoid degradation.
-
Problem 2: High background fluorescence.
-
Possible Cause 1: Insufficient washout.
-
Solution: Increase the duration of the washout period after FFN200 loading to allow for the removal of non-specifically bound probe. A 45-minute wash time has been shown to be effective for optimal signal selectivity.[8]
-
-
Possible Cause 2: Non-specific binding.
-
Solution: While FFN200 has reduced non-specific binding compared to its predecessor FFN511, some background can still occur.[6] Optimize the loading concentration and incubation time to minimize this.
-
Problem 3: No destaining observed upon stimulation.
-
Possible Cause 1: Ineffective stimulation.
-
Possible Cause 2: Presence of silent vesicle clusters.
-
Solution: It is important to recognize that a significant portion of FFN200-labeled puncta may be "silent" and not undergo exocytosis.[5] The percentage of destaining puncta can be relatively low (e.g., around 17% with 15 Hz stimulation).[5] Your analysis should focus on identifying the subpopulation of responsive puncta.
-
-
Possible Cause 3: Image acquisition parameters are not optimized.
-
Solution: Ensure your imaging settings (e.g., acquisition speed, laser power) are optimized to detect changes in fluorescence intensity over time without causing significant photobleaching.
-
Problem 4: Difficulty in quantifying FFN200 destaining.
-
Possible Cause 1: Manual analysis is subjective and time-consuming.
-
Solution: Utilize automated image analysis software. Custom-written routines in platforms like Matlab can be developed to register image sets, subtract background, correct for baseline rundown, and classify destaining puncta in an unbiased manner.[5]
-
-
Possible Cause 2: Movement artifacts during imaging.
-
Solution: Implement image registration algorithms to correct for movement in x, y, and z dimensions. This is a crucial step in custom analysis pipelines to ensure accurate tracking of individual puncta over time.[5]
-
Quantitative Data Summary
| Parameter | Reported Value | Experimental Context |
| FFN200 Km for VMAT2 | 13.7 ± 2.7 μM | VMAT2-transfected HEK cells.[5] |
| Density of FFN200 Puncta | 0.126 ± 0.009 puncta μm−3 | Dorsal striatum of mice.[5] |
| Percentage of Destaining Puncta | 17.2 ± 2.0% | 15 Hz electrical stimulation in striatal slices.[5] |
| Percentage of Destaining Puncta | No significant change with frequency | Tested at 0.1, 1, 4, and 15 Hz.[8] |
| Destaining Half-time (t1/2) | 16.8 ± 1.9 s | 15 Hz stimulation in DAT-GCaMP3 animals.[5] |
Experimental Protocols
Protocol 1: FFN200 Staining and Imaging in Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 250 μm coronal striatal slices) in oxygenated artificial cerebrospinal fluid (aCSF).[9]
-
Loading: Incubate slices in a solution containing 10 μM FFN200 for 30 minutes.[9]
-
Washout: Transfer slices to fresh aCSF and wash for 15-30 minutes to reduce background fluorescence.[9]
-
Imaging: Mount the slices in a perfusion chamber on a microscope. Use a two-photon or confocal microscope with an excitation wavelength around 352 nm and an emission window centered around 451 nm.[1]
-
Stimulation: To evoke FFN200 release, use a bipolar stimulating electrode to deliver electrical pulses (e.g., 15 Hz) or perfuse with aCSF containing high potassium (e.g., 70 mM KCl).[5][6]
-
Image Acquisition: Acquire time-lapse images before, during, and after stimulation to monitor the change in fluorescence intensity of individual puncta. Collect z-stacks to account for focal drift.[9]
Protocol 2: Quantification of FFN200 Destaining
-
Image Pre-processing:
-
Puncta Identification and Analysis:
-
Classification of Destaining Puncta:
-
Criteria: Establish objective criteria to classify puncta as "destaining." This can be based on the degree and rate of fluorescence decrease post-stimulation compared to pre-stimulation levels and non-stimulated controls.[5]
-
-
Data Analysis:
-
Percentage of Destaining Puncta: Calculate the ratio of destaining puncta to the total number of identified puncta.
-
Destaining Kinetics: For destaining puncta, calculate parameters such as the half-time (t1/2) of fluorescence decay.[5]
-
Visualizations
Caption: Mechanism of FFN200 uptake, packaging, and release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Best practices for FFN200 dihydrochloride data interpretation
Welcome to the technical support center for FFN200 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application and interpretation of data generated using this novel fluorescent false neurotransmitter. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is FFN200 dihydrochloride and what is its primary application?
This compound is a fluorescent false neurotransmitter that acts as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its primary application is to selectively trace monoamine exocytosis in both neuronal cell cultures and brain tissue, allowing for the visualization of neurotransmitter release from individual presynaptic terminals.[1][4]
Q2: What is the mechanism of action for FFN200?
FFN200 is taken up into monoaminergic neurons and subsequently transported into synaptic vesicles by VMAT2.[1][5] Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing FFN200 into the synaptic cleft. This release, termed "destaining," can be monitored by a decrease in fluorescence intensity within the presynaptic bouton, providing a real-time optical report of exocytosis.[1]
Q3: What are the spectral properties of FFN200?
The fluorescence excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively.[2]
Q4: How should this compound be stored?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[2]
Troubleshooting Guide
Low Fluorescence Signal or No Staining
Q5: I am not observing a strong fluorescent signal after loading with FFN200. What are the potential causes and solutions?
Several factors can contribute to a weak or absent FFN200 signal. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Loading Conditions | Ensure the loading concentration of FFN200 is appropriate for your experimental system. A typical starting concentration is 10 µM.[6] Optimize the incubation time; a standard duration is 30 minutes.[6] |
| Compromised Cell/Tissue Health | Verify the viability and health of your neuronal cultures or brain slices. Unhealthy preparations will exhibit poor uptake. |
| Incorrect Microscope Filter Sets | Confirm that your microscope's excitation and emission filters are appropriate for FFN200's spectral properties (Ex: 352 nm, Em: 451 nm).[2] |
| VMAT2 Inhibition | Ensure that no components of your experimental buffer are inadvertently inhibiting VMAT2 function. As a control, you can pre-treat a sample with a known VMAT2 inhibitor like tetrabenazine (B1681281) to confirm that the signal is VMAT2-dependent.[1] |
| FFN200 Degradation | Prepare fresh FFN200 stock solutions and store them properly to avoid degradation. |
High Background Fluorescence
Q6: My images have high background fluorescence, making it difficult to resolve individual puncta. How can I reduce the background?
High background can obscure the specific FFN200 signal. Consider the following solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Washout | A thorough washout step after loading is crucial to remove extracellular FFN200. A 45-minute wash is often recommended for optimal signal selectivity.[7] However, you can test shorter washout times (e.g., 25 minutes) to see if it improves the signal-to-noise ratio without significantly increasing leakage from vesicles.[7] |
| Autofluorescence | Acquire a pre-loading image of your sample to assess the level of endogenous autofluorescence. If high, consider using a different imaging medium or applying a background subtraction algorithm during image analysis. |
| Non-specific Binding | While FFN200 is highly selective for VMAT2, some non-specific binding to other cellular components can occur. Ensure your imaging is focused on the appropriate cell layer to minimize out-of-focus fluorescence. |
Photobleaching
Q7: The FFN200 signal is fading rapidly during time-lapse imaging. How can I minimize photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore. To mitigate this, you can:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Increase Time Intervals: For time-lapse experiments, increase the interval between image acquisitions if the temporal resolution of your biological question allows.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.
Data Interpretation Challenges
Q8: I observe that only a small fraction of FFN200-labeled puncta show destaining upon stimulation. Is this expected?
Yes, this is a key finding from studies using FFN200. It has been observed that only a subset of FFN200-labeled vesicle clusters engage in exocytosis in response to electrical stimulation.[1] This phenomenon has led to the identification of "functionally silent" dopamine (B1211576) vesicle clusters, which contain FFN200 but do not release it under certain stimulation paradigms.[1]
Q9: The destaining kinetics in my experiment seem unusual. What factors can influence the rate of FFN200 release?
The kinetics of FFN200 destaining are dependent on the stimulation frequency.[8] Higher stimulation frequencies lead to faster destaining kinetics.[8] It is important to carefully control and report the stimulation parameters used in your experiments. The amount of FFN200 released per pulse has been shown to decrease as stimulation frequency increases.[8]
Experimental Protocols & Data
FFN200 Properties
| Property | Value |
| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride[3] |
| Molecular Weight | 277.15 g/mol |
| Excitation Maximum | 352 nm[2] |
| Emission Maximum | 451 nm[2] |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage | Store at -20°C |
Detailed Methodologies
Protocol 1: FFN200 Loading and Imaging in Acute Brain Slices
This protocol is adapted from Pereira et al., 2016.[1]
-
Slice Preparation: Prepare 250 µm thick coronal brain slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Loading: Incubate slices in aCSF containing 10 µM FFN200 for 30 minutes at 32-34°C.
-
Washout: Transfer slices to FFN200-free aCSF for a 45-minute washout period before imaging.
-
Imaging: Mount the slice in a perfusion chamber on the microscope stage with continuous perfusion of oxygenated aCSF. Use a suitable objective and filter set for FFN200 imaging.
-
Stimulation: Use a bipolar electrode to deliver electrical stimulation to evoke FFN200 release.
Protocol 2: FFN200 Loading and Imaging in Neuronal Cell Culture
This protocol is also based on methodologies described by Pereira et al., 2016.[1]
-
Cell Culture: Plate primary midbrain dopaminergic neurons on glass-bottom dishes.
-
Loading: Incubate the neuronal culture with media containing 10 µM FFN200 for 30 minutes at 37°C.
-
Washout: Replace the loading media with fresh, FFN200-free imaging buffer and wash for at least 30 minutes.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filters for FFN200.
-
Stimulation: To induce exocytosis, perfuse the cells with a high potassium (e.g., 40 mM KCl) buffer.
Visualizations
Caption: Mechanism of FFN200 uptake and release in a presynaptic terminal.
Caption: General experimental workflow for FFN200 imaging experiments.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Release at Individual Presynaptic Terminals Visualized with FFNs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
FFN200 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of FFN200 dihydrochloride (B599025). Below you will find frequently asked questions and troubleshooting guides to ensure the optimal performance of this fluorescent VMAT2 substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store FFN200 dihydrochloride upon arrival?
A1: Upon arrival, this compound solid should be stored at 4°C for short-term storage or at -20°C for long-term storage.[1][2] It is crucial to keep the product in a sealed container, away from moisture.[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in both water and DMSO up to a concentration of 100 mM.[1] For DMSO, one supplier recommends a concentration of 3 mg/mL (10.82 mM) and suggests that ultrasonic treatment and warming may be necessary to achieve complete dissolution.[3][4] It is also highlighted that the hygroscopic nature of DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[3][4]
Q3: How should I store the stock solutions?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4] Always keep the solutions sealed to protect from moisture.[3][4]
Q4: What are the excitation and emission maxima for FFN200?
A4: The fluorescence excitation and emission maxima for FFN200 are 352 nm and 451 nm, respectively.[3][5]
Q5: Is this compound sensitive to light?
A5: While the search results do not explicitly mention light sensitivity, it is a general best practice for fluorescent compounds to be protected from light to prevent photobleaching and degradation. Therefore, it is advisable to store this compound in a light-protected vial or container.
Data Summary Tables
Table 1: Storage Conditions
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Short-term | Sealed, away from moisture[3][4] |
| Solid | -20°C | Long-term | Sealed, away from moisture[1][2] |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture, protect from light[3][4] |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture, protect from light[3][4] |
Table 2: Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 | 27.71 | |
| DMSO | 100 | 27.71 | One supplier suggests 3 mg/mL may require sonication and warming. Use newly opened DMSO.[3][4] |
Troubleshooting Guides
Issue 1: Precipitate observed in the stock solution after thawing.
-
Possible Cause 1: The solubility limit may have been exceeded, or the compound has crashed out of solution during freezing.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. For future stock preparation, consider using a slightly lower concentration.
-
-
Possible Cause 2: The solvent may have absorbed moisture, reducing the solubility of the compound.
Issue 2: Reduced or no fluorescent signal in the experiment.
-
Possible Cause 1: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution. Ensure aliquots are used to prevent degradation of the main stock.[4]
-
-
Possible Cause 2: The experimental buffer pH is not optimal for FFN200 fluorescence.
-
Solution: While specific pH stability data is not available, the fluorescence of many compounds is pH-dependent. Check the pH of your experimental buffer and consider testing a range of pH values to find the optimal condition for FFN200 fluorescence.
-
-
Possible Cause 3: Photobleaching may have occurred due to excessive exposure to light.
-
Solution: Minimize the exposure of FFN200 solutions and experimental preparations to light. Use low laser power and short exposure times during imaging.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 2.77 mg (M.Wt: 277.15).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it at 37°C until the solid is completely dissolved.[3][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3][4]
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: VMAT2-mediated uptake and release of FFN200.
References
Improving temporal resolution of FFN200 dihydrochloride imaging
Welcome to the technical support center for FFN200 dihydrochloride (B599025) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments for improved temporal resolution and data quality.
Frequently Asked Questions (FAQs)
Q1: What is FFN200 dihydrochloride and what is its primary application?
This compound is a fluorescent false neurotransmitter (FFN). It is a selective substrate for the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading monoamines like dopamine (B1211576) into synaptic vesicles.[1][2] This property allows FFN200 to be selectively taken up into the synaptic vesicles of dopaminergic neurons. Upon stimulation and subsequent exocytosis, the FFN200 is released, and the corresponding decrease in fluorescence ("destaining") can be imaged to study dopamine release from individual presynaptic terminals in both cell culture and brain tissue.[1][2]
Q2: What are the spectral properties of FFN200?
FFN200 has an excitation maximum at approximately 352 nm and an emission maximum at approximately 451 nm.[1] This allows for good spectral separation from commonly used green and red fluorophores.
Q3: How is FFN200 loaded into cells and tissues?
FFN200 is loaded by incubating the cells or brain slices in a solution containing the dye. The uptake into dopaminergic vesicles is primarily mediated by VMAT2 and is independent of the dopamine transporter (DAT).[1][3]
Q4: What are the key advantages of using FFN200 for imaging dopamine release?
-
Selectivity: FFN200 selectively labels dopaminergic neurons and vesicles via VMAT2.[1]
-
VMAT2-dependent: Its uptake and release are directly tied to VMAT2 function, providing a specific readout of vesicular monoamine transport and exocytosis.[1]
-
Live-cell and tissue imaging: It can be used in both cultured neurons and acute brain slices.[1][2]
Q5: How can I distinguish between FFN200 release (destaining) and photobleaching?
This is a critical consideration for accurate data interpretation. Here are a few strategies:
-
Control Experiments: Image a region of interest without stimulation. The rate of fluorescence decay in this control condition can be attributed to photobleaching.
-
Pharmacological Controls: Use a VMAT2 inhibitor, such as tetrabenazine, to block FFN200 uptake and subsequent release.[1] In the presence of a VMAT2 inhibitor, any signal decay upon stimulation is likely due to photobleaching.
-
Minimize Photobleaching: Employ imaging best practices to reduce photobleaching, such as using the lowest possible excitation power and exposure time that still provides an adequate signal-to-noise ratio.
Troubleshooting Guides
Problem 1: Weak or No FFN200 Signal
| Possible Cause | Recommended Solution |
| Suboptimal FFN200 Concentration | The optimal concentration can vary between cell types and tissue preparations. For initial experiments, a concentration range of 10-20 µM for a 30-minute incubation has been shown to be effective in cell culture.[1] Titrate the concentration to find the best balance between signal intensity and potential toxicity. |
| Insufficient Incubation Time | Ensure an adequate incubation period to allow for VMAT2-mediated uptake. A 30-minute incubation at 37°C is a good starting point for cell cultures.[1] |
| VMAT2 Expression Levels | The signal intensity is dependent on the expression and activity of VMAT2. Confirm that your cell line or tissue expresses sufficient levels of VMAT2. In experiments with VMAT2 hypomorph mice (expressing ~5% of wildtype levels), FFN200 puncta intensity was reduced by approximately 30%.[1] |
| Incorrect Filter Sets | Verify that your microscope's excitation and emission filters are appropriate for FFN200's spectral properties (Ex: ~352 nm, Em: ~451 nm).[1] |
| Degraded FFN200 | This compound should be stored properly to maintain its fluorescence. Store at -20°C for long-term storage. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Incomplete Washout of Extracellular FFN200 | After incubation, it is crucial to thoroughly wash the cells or tissue to remove any remaining extracellular FFN200. A washout period of at least 45 minutes is recommended for optimal signal selectivity.[1] |
| Autofluorescence | Biological samples can exhibit endogenous fluorescence. To assess this, image an unstained control sample using the same acquisition parameters. |
| Non-specific Binding | While FFN200 is selective for VMAT2, some non-specific binding may occur. Ensure that the imaging buffer is at a physiological pH. |
| Imaging Medium | Some components in the imaging medium can be autofluorescent. Consider using a phenol (B47542) red-free medium during imaging to reduce background. |
Problem 3: Poor Temporal Resolution
| Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio (SNR) | A weak signal requires longer exposure times, which inherently limits temporal resolution. To improve SNR, you can try increasing the excitation light intensity (while being mindful of phototoxicity and photobleaching), using a more sensitive detector, or employing image processing techniques to reduce noise. |
| Slow Camera Frame Rate | Ensure your camera's acquisition rate is sufficient to capture the dynamics of FFN200 release. The half-time (t1/2) of FFN200 destaining has been reported to be approximately 16.8 seconds with 15 Hz stimulation, so your frame rate should be significantly faster than this to accurately resolve the kinetics.[1] |
| Inappropriate Imaging Modality | For very fast events, consider using imaging techniques with higher temporal resolution, such as spinning-disk confocal microscopy or targeted path scanning with two-photon microscopy. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | 352 nm | [1] |
| Emission Maximum | 451 nm | [1] |
| VMAT2 Michaelis Constant (Km) | 13.7 ± 2.7 µM | [1] |
| Destaining Half-Time (t1/2) at 15 Hz stimulation | 16.8 ± 1.9 s | [1] |
Experimental Protocols
Protocol 1: FFN200 Loading and Imaging in Cultured Dopaminergic Neurons
-
Cell Preparation: Plate ventral midbrain neuronal cultures on glass coverslips.
-
Loading Solution Preparation: Prepare a 10 or 20 µM solution of this compound in your culture medium. To reduce excitotoxicity during loading, you can add 50 µM AP-5 and 10 µM NBQX.[1]
-
Incubation: Incubate the neuronal cultures in the FFN200 loading solution for 30 minutes at 37°C.[1]
-
Wash: Transfer the coverslips to an imaging chamber and perfuse with Tyrode's salt solution at a rate of 0.5 ml/min for at least 45 minutes to remove extracellular FFN200.[1]
-
Imaging:
-
Acquire baseline fluorescence images before stimulation.
-
Induce neurotransmitter release using either chemical stimulation (e.g., 40 mM KCl) or electrical field stimulation (e.g., 15 Hz).[1]
-
Capture time-lapse images to monitor the destaining of FFN200 puncta.
-
-
Data Analysis:
-
Correct for any xy drift in the time-lapse images.
-
Measure the fluorescence intensity of individual puncta over time.
-
Correct for background fluorescence by subtracting the average intensity of a region without cells.
-
Normalize the fluorescence intensity of each punctum to its pre-stimulation baseline.
-
Protocol 2: FFN200 Loading and Imaging in Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) in ice-cold artificial cerebrospinal fluid (aCSF).
-
Loading: Incubate the slices in aCSF containing FFN200 (concentration to be optimized, start with a similar range as for cell culture) for a designated period.
-
Wash: Transfer the slices to FFN200-free aCSF for a washout period. A 45-minute washout has been shown to be effective.[1]
-
Imaging:
-
Mount the slice in a perfusion chamber on the microscope stage with continuous perfusion of oxygenated aCSF.
-
Acquire baseline images.
-
Stimulate release using electrical or chemical methods. For example, perfusion with 40 mM KCl can be used to induce release.[1]
-
Acquire a time-lapse series to visualize FFN200 release.
-
-
Data Analysis: Due to potential tissue distortion with high K+ stimulation, analyzing the increase in background fluorescence can be a more robust measure of release than tracking individual puncta.[1]
Visualizations
Caption: FFN200 uptake and release pathway.
Caption: Troubleshooting workflow for FFN200 imaging.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FFN200 Dihydrochloride vs. FFN102: A Comparative Guide for Dopamine Imaging
For researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems, the selection of an appropriate fluorescent probe is critical for the accurate visualization and functional analysis of dopamine (B1211576) neurons. Fluorescent False Neurotransmitters (FFNs) have emerged as indispensable tools for these purposes. This guide provides a detailed, data-driven comparison of two prominent FFNs: FFN200 dihydrochloride (B599025) and FFN102, outlining their respective performance characteristics, experimental applications, and underlying mechanisms.
Executive Summary
FFN102 and FFN200 are both powerful fluorescent probes for labeling dopaminergic neurons, but they possess distinct properties that make them suitable for different experimental questions. FFN102's uptake is dependent on the dopamine transporter (DAT), making it highly selective for dopaminergic neurons. Its key feature is its pH-sensitivity, which allows for the optical detection of dopamine release as it moves from the acidic environment of synaptic vesicles to the neutral extracellular space. In contrast, FFN200 is a DAT-independent substrate for the vesicular monoamine transporter 2 (VMAT2). Its fluorescence is pH-insensitive, which provides a more stable signal for tracking vesicle destaining kinetics. FFN200 has the advantage of being the first FFN to successfully label dopaminergic neurons in both cell culture and acute brain slices.
Performance Comparison
The distinct mechanisms of cellular uptake and fluorescence properties of FFN200 and FFN102 dictate their optimal applications in dopamine imaging.
Mechanism of Action and Selectivity
FFN102 is a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its selectivity for dopaminergic neurons is primarily conferred by its reliance on DAT for entry into the neuron.[3][4] Once inside, it is packaged into synaptic vesicles by VMAT2. Studies have shown a high degree of colocalization between FFN102 and tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[3] FFN102 displays no significant binding to a wide array of other central nervous system receptors, including dopamine (D1-5) and serotonin (B10506) receptors, minimizing off-target effects.[1][3]
FFN200 dihydrochloride , on the other hand, is a substrate for VMAT2 but does not depend on DAT for cellular uptake.[5][6] The exact mechanism of its entry into dopaminergic neurons is not fully understood but is known to be sodium-independent.[6] Despite its DAT-independent entry, FFN200 exhibits high selectivity for dopaminergic neurons in culture.[6] This selectivity may be due to a specific uptake mechanism or a cytosolic retention factor within these neurons.[6]
dot graph TD{ rankdir="LR"; subgraph FFN102 Pathway direction LR A["Extracellular FFN102"] -- "DAT" --> B["Cytosolic FFN102"]; B -- "VMAT2" --> C["Vesicular FFN102 (Acidic pH)"]; C -- "Exocytosis" --> D["Released FFN102 (Neutral pH)"]; end subgraph FFN200 Pathway direction LR E["Extracellular FFN200"] -- "DAT-independent uptake" --> F["Cytosolic FFN200"]; F -- "VMAT2" --> G["Vesicular FFN200"]; G -- "Exocytosis" --> H["Released FFN200"]; end
}
Caption: Cellular uptake and vesicular loading pathways for FFN102 and FFN200.
pH Sensitivity and Fluorescence Properties
A key distinguishing feature is their response to pH. FFN102 is pH-sensitive, exhibiting greater fluorescence emission in neutral environments (like the extracellular space) compared to the acidic interior of synaptic vesicles.[3][7][8] This property allows for the direct optical measurement of synaptic vesicle content release, often observed as a fluorescent "flash" upon exocytosis.[5]
Conversely, FFN200 's fluorescence is pH-independent.[6] This characteristic provides a stable signal that is advantageous for accurately monitoring the kinetics of vesicle destaining during neurotransmitter release, as the fluorescence intensity is not confounded by changes in pH.[5][6]
Quantitative Data Summary
| Parameter | This compound | FFN102 |
| Primary Transporter(s) | VMAT2 (DAT-independent uptake)[5][6] | DAT and VMAT2[1][2] |
| pH Sensitivity | No[5][6] | Yes[3][7] |
| DAT Affinity (K | Not applicable (DAT-independent) | ~4.2 µM[3][4] |
| VMAT2 Affinity (K | 13.7 ± 2.7 μM[6] | Substrate, but specific K |
| Excitation Maxima | 352 nm[6][9] | 340 nm (pH 5.0), 370 nm (pH 7.4)[1][3] |
| Emission Maxima | 451 nm[6][9] | 453 nm (pH 5.0 & 7.4)[3] |
| Key Advantage | DAT-independent loading, pH-insensitive fluorescence for stable destaining kinetics, effective in both culture and brain slices.[6] | High selectivity for dopaminergic neurons via DAT, pH-sensitivity allows for direct visualization of exocytosis.[3][4] |
| Primary Application | Monitoring dopamine exocytosis and vesicle dynamics in neuronal cultures and brain tissue.[10] | Visualizing dopamine release from individual presynaptic terminals in brain tissue.[7] |
Experimental Protocols
FFN102 Labeling of Dopaminergic Terminals in Brain Slices
This protocol is adapted from established methodologies for imaging dopamine release.[4]
-
Slice Preparation: Prepare acute midbrain or striatal slices from the animal model.
-
Loading: Incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF) containing 10 µM FFN102 for 30-45 minutes at room temperature.
-
Washing: Transfer the slices to an imaging chamber and perfuse with oxygenated aCSF for 5-10 minutes to remove excess probe.
-
Imaging: Utilize two-photon microscopy for imaging. FFN102 can be excited at 760 nm. For colocalization studies with TH-GFP mice, GFP can be excited at 910 nm.
-
Release Experiments (Optional): Evoked release of FFN102 can be triggered by electrical stimulation (e.g., 10 Hz) or by perfusion with aCSF containing a high concentration of potassium chloride (e.g., 40 mM KCl).
FFN200 Labeling of Dopaminergic Neurons
The following is a general workflow for FFN200 application.
-
Preparation: Prepare either neuronal cell cultures or acute brain slices.
-
Incubation: Apply FFN200 to the preparation. A simple incubation step is sufficient for loading.[6]
-
Imaging: Visualize FFN200-labeled neurons using fluorescence microscopy. For monitoring exocytosis, time-lapse imaging can be employed during electrical or chemical stimulation.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; A [label="Prepare Brain Slices or Neuronal Culture"]; B [label="Incubate with FFN102 or FFN200"]; C [label="Wash to Remove Excess Probe"]; D [label="Image with Fluorescence Microscopy"]; E [label="Induce Neuronal Activity (Electrical/Chemical Stimulation)"]; F [label="Acquire Time-Lapse Images"]; G [label="Analyze Fluorescence Changes"];
}
Caption: General experimental workflow for FFN-based dopamine imaging.
Conclusion
Both FFN200 and FFN102 are invaluable probes for studying the dopaminergic system, each offering unique advantages. FFN102's reliance on DAT for uptake provides excellent selectivity for dopaminergic neurons, and its pH-dependent fluorescence offers a direct method to visualize the moment of exocytosis. FFN200, with its DAT-independent entry and pH-insensitive fluorescence, is a robust tool for studying vesicle release kinetics and is uniquely suited for experiments in both cultured neurons and brain slices. The choice between these two powerful fluorescent false neurotransmitters will ultimately depend on the specific experimental goals, whether it is the precise identification of dopaminergic release sites or the detailed kinetic analysis of vesicular destaining.
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FFN200 Dihydrochloride and FM 1-43 Dye for Vesicular Trafficking Studies
For researchers in neuroscience and drug development, the precise visualization of synaptic vesicle trafficking is paramount to understanding neuronal communication and identifying novel therapeutic targets. Two prominent fluorescent dyes employed for this purpose are FFN200 dihydrochloride (B599025) and FM 1-43. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: FFN200 vs. FM 1-43
| Feature | FFN200 Dihydrochloride | FM 1-43 Dye |
| Mechanism of Action | Fluorescent false neurotransmitter; a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] | Lipophilic styryl dye that reversibly partitions into lipid membranes.[3][4] |
| Cellular Specificity | Selective for monoaminergic neurons (e.g., dopaminergic, serotonergic).[1][2] | Non-specific; labels all recycling synaptic vesicles regardless of neurotransmitter type.[3][4] |
| Primary Application | Tracing monoamine exocytosis from individual presynaptic terminals.[1][2] | General marker for endocytosis and exocytosis in various cell types, including neurons.[3][4][5] |
| Excitation/Emission Maxima | ~352 nm / ~451 nm[1][2] | ~485 nm / ~535 nm[6] |
| Toxicity | Generally low toxicity at working concentrations.[7] | Can exhibit phototoxicity, especially with prolonged illumination.[8] |
| Photostability | Generally considered to have good photostability. | Susceptible to photobleaching with intense or prolonged illumination.[9] |
In-Depth Comparison
Mechanism of Action and Specificity
This compound is a fluorescent false neurotransmitter that acts as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576) and serotonin, into synaptic vesicles. Consequently, FFN200 selectively accumulates in the synaptic vesicles of monoaminergic neurons.[1][2] Upon neuronal stimulation and subsequent exocytosis, the FFN200-containing vesicles fuse with the presynaptic membrane, releasing their contents and leading to a decrease in fluorescence at the presynaptic terminal. This "destaining" provides a direct measure of monoamine release.
In contrast, FM 1-43 is a lipophilic styryl dye that reversibly stains the plasma membrane.[3][4] During endocytosis, portions of the stained plasma membrane are internalized to form new synaptic vesicles, trapping the FM 1-43 dye within them. These labeled vesicles can then be visualized, and their subsequent fusion with the plasma membrane during exocytosis leads to the release of the dye and a corresponding decrease in fluorescence. Because this mechanism is based on membrane turnover, FM 1-43 is a non-specific marker for vesicular recycling and can be used in a wide variety of cell types and neuronal populations.[3][4][5]
Key Experimental Differences and Considerations
The distinct mechanisms of FFN200 and FM 1-43 lead to different experimental strengths and applications.
-
Identifying Active vs. Silent Synapses: FFN200's reliance on VMAT2 allows for the specific labeling of monoaminergic terminals. Studies have shown that FFN200 can reveal functionally silent dopamine vesicle clusters, which are not actively releasing neurotransmitter despite the presence of synaptic vesicles.[1][10] FM 1-43, on the other hand, will label all recycling vesicles at a synapse, regardless of their neurotransmitter content or immediate release probability.[1]
-
Studying Specific Neurotransmitter Systems: FFN200 is the probe of choice for investigating the dynamics of monoamine release. For researchers interested in glutamatergic, GABAergic, or other non-monoaminergic systems, FM 1-43 is the more appropriate tool.
-
Kinetics of Release: The destaining kinetics of both dyes can provide insights into the rate of exocytosis. Studies have compared the release kinetics of FFN200 and FM dyes, noting differences that may reflect the distinct vesicle pools being labeled. For instance, at lower stimulation frequencies, FFN200 release from striatal boutons is reportedly faster than FM 1-43 release from glutamatergic synapses.[1]
Experimental Protocols
FFN200 Staining and Imaging in Acute Brain Slices
This protocol is adapted from methodologies used for imaging monoamine release in brain tissue.[11]
1. Slice Preparation:
- Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-HEPES artificial cerebrospinal fluid (aCSF).
- Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) in ice-cold NMDG-HEPES aCSF using a vibratome.
- Transfer slices to a recovery chamber with carbogenated NMDG-HEPES aCSF at 32-34°C for 10-15 minutes, followed by recovery at room temperature in recording aCSF for at least 1 hour.
2. FFN200 Loading:
- Incubate slices in carbogenated recording aCSF containing 10 µM this compound for 30 minutes at 32°C.
- After incubation, transfer the slices to the recording chamber and perfuse with oxygenated recording aCSF for at least 20 minutes to wash out excess dye.[11]
3. Imaging of FFN200 Release:
- Mount the slice in the recording chamber of a fluorescence microscope.
- Continuously perfuse the slice with carbogenated recording aCSF.
- Acquire baseline fluorescence images before stimulation.
- Position a stimulating electrode near the region of interest and deliver an electrical stimulus (e.g., 15 Hz for 10 seconds) to evoke neurotransmitter release.
- Capture time-lapse images during and after stimulation to monitor the decrease in FFN200 fluorescence.
FM 1-43 Staining and Imaging in Neuronal Cultures
This protocol is a generalized procedure for labeling recycling synaptic vesicles in cultured neurons.[9][12][13]
1. Cell Preparation:
- Grow primary neurons or neuronal cell lines on glass coverslips.
- Before staining, replace the culture medium with a physiological saline solution (e.g., Tyrode's solution).
2. FM 1-43 Loading:
- To stimulate endocytosis, depolarize the neurons in the presence of FM 1-43. This can be achieved by either:
- High Potassium Stimulation: Replace the saline with a high potassium solution (e.g., 90 mM KCl) containing 5-10 µM FM 1-43 for 1-2 minutes.[12]
- Electrical Field Stimulation: Stimulate the neurons with an electrode (e.g., 10 Hz for 1-2 minutes) in saline containing 5-10 µM FM 1-43.
- After stimulation, wash the cells thoroughly with dye-free saline for 5-10 minutes to remove surface-bound dye.
3. Imaging of FM 1-43 Release (Destaining):
- Mount the coverslip in an imaging chamber with fresh saline.
- Acquire baseline images of the stained presynaptic terminals.
- Stimulate the neurons again using either high potassium or electrical stimulation in dye-free saline.
- Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released during exocytosis.
Visualizing the Workflows
FFN200 Mechanism of Action and Experimental Workflow
Caption: Workflow for FFN200 labeling and imaging of monoamine release.
FM 1-43 Mechanism of Action and Experimental Workflow
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocytosis and Pinocytosis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
A Head-to-Head Comparison: FFN200 Dihydrochloride vs. Genetically Encoded Dopamine Sensors
For researchers, scientists, and drug development professionals investigating dopaminergic signaling, the choice of tools to monitor dopamine (B1211576) dynamics is critical. This guide provides an objective comparison between the fluorescent false neurotransmitter FFN200 dihydrochloride (B599025) and the more recent genetically encoded dopamine sensors, such as the dLight and GRAB-DA series. We present a detailed analysis of their respective mechanisms, performance characteristics, and experimental protocols, supported by data from key studies.
Executive Summary
FFN200 dihydrochloride is a fluorescent compound that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), allowing for the visualization of dopamine vesicle loading and exocytosis.[1][2] In contrast, genetically encoded dopamine sensors are engineered proteins, typically based on G-protein coupled receptors (GPCRs), that exhibit a conformational change upon dopamine binding, leading to a change in fluorescence.[3][4] While FFN200 provides a powerful method to study the presynaptic machinery of dopamine release, genetically encoded sensors offer the ability to directly measure extracellular dopamine concentrations with high temporal and spatial resolution in a cell-type-specific manner.
Mechanism of Action
This compound: This small molecule is a fluorescent substrate for VMAT2, the transporter responsible for loading monoamines into synaptic vesicles.[1][2] FFN200 is taken up into dopaminergic neurons and packaged into vesicles. Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing FFN200 along with dopamine into the synaptic cleft. The release of FFN200 can be monitored by observing the destaining of fluorescent puncta within axons.[1]
Genetically Encoded Dopamine Sensors (dLight and GRAB-DA): These sensors are fusion proteins comprising a dopamine receptor (or a modified version thereof) and a circularly permuted fluorescent protein (cpFP), such as GFP.[4][5] When dopamine binds to the receptor portion of the sensor, it induces a conformational change that alters the fluorescence intensity of the cpFP.[3][4] This change in fluorescence provides a direct and rapid readout of extracellular dopamine concentrations. These sensors are genetically targeted to specific cell types, allowing for precise monitoring of dopamine dynamics in defined neural circuits.
Performance Comparison
The performance of these two classes of dopamine indicators differs significantly in terms of what they measure and their key characteristics.
| Feature | This compound | Genetically Encoded Dopamine Sensors (dLight & GRAB-DA) |
| Principle of Detection | VMAT2-dependent vesicular loading and exocytosis | Direct binding of extracellular dopamine |
| Signal Readout | Destaining of fluorescent puncta upon release | Increase in fluorescence intensity upon binding |
| Specificity | Selective for monoaminergic neurons expressing VMAT2[1] | Highly specific for dopamine over other neurotransmitters[6] |
| Temporal Resolution | Dependent on stimulation frequency and imaging rate[1] | Sub-second kinetics (ms on- and off-rates)[6][7] |
| Spatial Resolution | Individual presynaptic boutons[1] | Subcellular resolution on the membrane of targeted cells[8] |
| Targeting | Chemical loading into monoaminergic neurons | Genetic expression in specific cell types |
| In Vivo Application | Primarily used in brain slices and cell culture[1] | Widely used in freely behaving animals[7] |
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for FFN200 and a selection of popular genetically encoded dopamine sensors.
Table 1: this compound Photophysical and Kinetic Properties
| Parameter | Value | Reference |
| Excitation Maximum | 352 nm | [1][2] |
| Emission Maximum | 451 nm | [1][2] |
| VMAT2 Affinity (Km) | 13.7 ± 2.7 µM | [1] |
| t1/2 of Release (15 Hz stimulation) | ~16.8 seconds | [1] |
Table 2: Performance Metrics of Selected Genetically Encoded Dopamine Sensors
| Sensor | Family | Affinity (EC50) | Max ΔF/F₀ | Rise Time (t₁/₂) | Decay Time (t₁/₂) | Selectivity (DA vs. NE) |
| dLight1.2 | dLight | 765 nM | ~300% | 10 ms | 100 ms | ~70-fold |
| GRAB-DA2m | GRAB-DA | 90 nM | ~340% | 40 ms | ~3 s | ~22-fold |
| gDA3m | GRAB-DA | 86 nM | ~1000% | 20 ± 10 ms | 125 ± 32 ms | ~20-80-fold |
| rDA3m | GRAB-DA | 130 nM | ~1000% | - | - | ~20-80-fold |
Note: Kinetic values for genetically encoded sensors can vary depending on the experimental preparation (in vitro vs. in vivo) and stimulation paradigm.
Signaling Pathways and Experimental Workflows
Experimental Protocols
This compound Protocol for Acute Brain Slices
This protocol is adapted from Pereira et al., 2016.[1]
-
Slice Preparation: Prepare 250-300 µm thick coronal brain slices containing the region of interest (e.g., striatum) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
FFN200 Loading: Incubate slices in aCSF containing 10 µM this compound for 30 minutes at room temperature.
-
Washing: Transfer slices to a wash solution (e.g., aCSF with a scavenger like ADVASEP-7) for 30-45 minutes to reduce background fluorescence.
-
Imaging: Place a slice in a recording chamber on a microscope (typically a two-photon microscope for deep tissue imaging) and perfuse with oxygenated aCSF.
-
Baseline Recording: Acquire baseline images of FFN200-labeled puncta.
-
Stimulation: Evoke dopamine release using electrical stimulation (e.g., a bipolar electrode delivering pulses at a set frequency) or by bath application of a high potassium solution or pharmacological agents.
-
Image Acquisition: Continuously image the same field of view during and after stimulation to monitor the destaining of FFN200 from individual puncta.
-
Data Analysis: Quantify the change in fluorescence intensity of individual puncta over time relative to the pre-stimulation baseline.
Genetically Encoded Dopamine Sensor Protocol for In Vivo Fiber Photometry
This is a general protocol for using sensors like dLight1 or GRAB-DA in behaving animals.[7][9]
-
Viral Vector Preparation: Package the genetically encoded sensor construct into an adeno-associated virus (AAV) with a cell-type-specific promoter (e.g., hSyn for pan-neuronal expression).
-
Stereotactic Surgery: Anesthetize the animal (e.g., mouse) and perform stereotactic injection of the AAV into the brain region of interest.
-
Optical Fiber Implantation: In the same surgery, implant an optical fiber cannula above the injection site.
-
Recovery and Expression: Allow the animal to recover for at least 2-3 weeks to ensure robust expression of the sensor.
-
Habituation: Habituate the animal to the fiber optic patch cord and the behavioral apparatus.
-
Data Acquisition:
-
Connect the implanted fiber to a fiber photometry system.
-
Record fluorescence signals using appropriate excitation and emission wavelengths (e.g., ~470 nm excitation and ~515 nm emission for green sensors). An isosbestic control wavelength (e.g., ~405 nm) is often used to correct for motion artifacts.
-
Simultaneously record the animal's behavior using video tracking.
-
-
Data Analysis:
-
Process the raw fluorescence data, including correction for motion artifacts using the isosbestic signal.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀).
-
Align the fluorescence data with behavioral events to correlate dopamine dynamics with specific actions.
-
Conclusion
This compound and genetically encoded dopamine sensors are both valuable tools for studying the dopamine system, but they answer different experimental questions. FFN200 is well-suited for detailed investigations of the presynaptic release machinery at the level of individual vesicle clusters, primarily in ex vivo preparations.[1] Genetically encoded sensors, on the other hand, have revolutionized the field by enabling the direct, cell-type-specific measurement of extracellular dopamine dynamics with high spatiotemporal resolution in freely behaving animals.[7] The choice between these tools will ultimately depend on the specific research goals, the desired level of spatial and temporal resolution, and the experimental model system. The continuous development of new and improved genetically encoded sensors with different affinities, kinetics, and spectral properties further expands the toolkit available to researchers in the field of neuroscience and drug discovery.[10][11]
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A DLight-ful New View of Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yulonglilab.org [yulonglilab.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. GPCR-Based Dopamine Sensors—A Detailed Guide to Inform Sensor Choice for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation GRAB sensors for monitoring dopaminergic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimized workflow for behavior-coupled fiber photometry experiment: improved data navigation and accessibility [frontiersin.org]
- 10. Improved dual-color GRAB sensors for monitoring dopaminergic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved green and red GRAB sensors for monitoring dopaminergic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Dopamine Detection: FFN200 Dihydrochloride vs. Genetically Encoded Sensors
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of dopamine (B1211576) dynamics is crucial for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying dopamine release with high spatiotemporal resolution. This guide provides an objective comparison of the fluorescent false neurotransmitter FFN200 dihydrochloride (B599025) with the leading genetically encoded dopamine sensors, dLight and GRAB-DA, supported by experimental data and detailed protocols.
At a Glance: FFN200 vs. Genetically Encoded Dopamine Sensors
| Feature | FFN200 Dihydrochloride | Genetically Encoded Sensors (dLight & GRAB-DA) |
| Principle of Detection | A fluorescent false neurotransmitter that is a substrate for the vesicular monoamine transporter 2 (VMAT2). It is loaded into dopaminergic vesicles and its exocytosis is visualized as a decrease in fluorescence (destaining) at the release site.[1][2] | Genetically encoded sensors based on G-protein coupled receptors (GPCRs) for dopamine. Binding of extracellular dopamine induces a conformational change that increases the fluorescence of an integrated circularly permuted fluorescent protein (cpFP).[3][4] |
| Primary Measurement | Visualizes the spatial and temporal dynamics of dopamine vesicle release (exocytosis).[1][2] | Measures the concentration of extracellular dopamine.[3][4] |
| Quantification | Primarily qualitative or semi-quantitative, based on the rate and extent of fluorescence destaining. Direct correlation to absolute dopamine concentration is complex.[5][6] | Quantitative, with a direct relationship between fluorescence intensity (ΔF/F₀) and dopamine concentration, characterized by an EC₅₀ value.[2][3] |
| Selectivity | Selective for monoaminergic neurons, with high selectivity for dopaminergic neurons in the striatum.[1] | Highly specific to dopamine, with different sensor variants offering a range of affinities.[3][7] |
| Temporal Resolution | Milliseconds to seconds, limited by image acquisition speed and the kinetics of vesicle fusion and destaining.[1][5] | Sub-second kinetics, allowing for the resolution of rapid dopamine transients.[2][3] |
| Application | Acute studies in brain slices and cell cultures.[1] | Chronic in vivo imaging in freely behaving animals, as well as in vitro and ex vivo preparations.[2][3][4] |
| Delivery Method | Bath application to the tissue or cell culture.[1] | Viral vector-mediated gene expression (e.g., AAV).[4] |
Performance Characteristics
The choice of a fluorescent probe for dopamine detection is contingent on the specific experimental question. FFN200 is an excellent tool for studying the presynaptic mechanisms of dopamine release, while genetically encoded sensors are superior for quantifying extracellular dopamine concentrations and for in vivo applications.
| Parameter | This compound | dLight Sensors (e.g., dLight1.2) | GRAB-DA Sensors (e.g., GRAB-DA2m) |
| Excitation Max (nm) | 352[1] | ~490 (green variants)[8] | ~500 (green variants)[2] |
| Emission Max (nm) | 451[1] | ~510 (green variants)[8] | ~520 (green variants)[2] |
| Affinity (EC₅₀ or Kₘ) | Kₘ for VMAT2: 13.7 µM[1] | ~340 nM[8] | ~90 nM[2] |
| Dynamic Range (ΔF/F₀) | Not applicable (measures destaining) | ~340%[8] | ~340%[2] |
| pH Sensitivity | pH-independent fluorescence[1] | Not reported as a primary feature | Not reported as a primary feature |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes for FFN200 and genetically encoded sensors, the following diagrams are provided.
FFN200 is actively transported into synaptic vesicles and released upon neuronal stimulation.
Dopamine binding to a GRAB-DA sensor induces a conformational change and increased fluorescence.
Comparison of typical experimental workflows for FFN200 and genetically encoded sensors.
Experimental Protocols
This compound Application in Acute Brain Slices
This protocol is adapted from methodologies described for fluorescent false neurotransmitters.[9]
-
Slice Preparation :
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated (95% O₂/5% CO₂) NMDG-HEPES artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices containing the region of interest (e.g., striatum) using a vibratome in ice-cold NMDG-HEPES aCSF.
-
Transfer slices to a recovery chamber with NMDG-HEPES aCSF at 32-34°C for 10-15 minutes, and then to a holding chamber with standard aCSF at room temperature for at least 1 hour before use.
-
-
FFN200 Loading :
-
Incubate slices in aCSF containing 10 µM this compound for 30 minutes at 32°C.
-
Following incubation, transfer the slices to a recording chamber and perfuse with oxygenated aCSF for at least 20 minutes to wash out excess FFN200 and reduce background fluorescence.
-
-
Imaging :
-
Mount the slice in an imaging chamber on a microscope stage (e.g., a two-photon or confocal microscope).
-
Acquire baseline fluorescence images using an excitation wavelength of ~352 nm and collecting emission at ~451 nm.
-
Position a stimulating electrode in the slice to evoke dopamine release.
-
-
Stimulation and Data Acquisition :
-
Apply an electrical stimulation protocol (e.g., 20 pulses at 20 Hz) to trigger exocytosis.
-
Acquire a time-lapse series of images before, during, and after stimulation to capture the decrease in fluorescence intensity at individual presynaptic terminals, which indicates the release of FFN200.
-
-
Data Analysis :
-
Define regions of interest (ROIs) around individual fluorescent puncta (presumed presynaptic terminals).
-
Measure the change in fluorescence intensity within each ROI over time. The rate and extent of destaining can be analyzed to infer properties of dopamine release.
-
GRAB-DA/dLight Sensor Imaging in Neuronal Cultures
This protocol provides a general framework for using genetically encoded dopamine sensors in vitro.
-
Sensor Expression :
-
Culture primary neurons or a suitable cell line (e.g., HEK293T cells) on glass-bottom dishes.
-
Transfect the cells with a plasmid or transduce with an AAV vector encoding the desired GRAB-DA or dLight sensor.
-
Allow 48-72 hours for sensor expression in cell lines, or a longer period as appropriate for primary neurons.
-
-
Imaging Preparation :
-
Replace the culture medium with a suitable imaging buffer (e.g., Tyrode's solution).
-
Mount the dish on the stage of a fluorescence microscope (e.g., epifluorescence, confocal, or TIRF).
-
-
Image Acquisition and Analysis :
-
Acquire baseline fluorescence images (F₀) using the appropriate excitation and emission wavelengths for the specific sensor variant (e.g., ~488 nm excitation and ~520 nm emission for green sensors).
-
Apply known concentrations of dopamine to the cells to generate a dose-response curve and determine the EC₅₀ and maximal fluorescence change (Fₘₐₓ).
-
For dynamic measurements, apply stimuli (e.g., perfusion with a secretagogue or electrical stimulation of expressing neurons) and record the time-course of fluorescence changes.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀ = (F - F₀) / F₀) to quantify the dopamine concentration over time.
-
Conclusion
This compound and genetically encoded sensors like dLight and GRAB-DA are powerful but distinct tools for studying dopamine neurotransmission. FFN200 offers a valuable method for investigating the mechanisms of presynaptic vesicle release in acute preparations. In contrast, the genetically encoded sensors provide a means to quantitatively measure extracellular dopamine concentrations with high specificity and temporal resolution, and are particularly well-suited for in vivo experiments in behaving animals. The selection of the appropriate tool will depend on the specific research question, with each offering unique insights into the complex role of dopamine in the nervous system.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Next-generation GRAB sensors for monitoring dopaminergic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. GPCR-Based Dopamine Sensors—A Detailed Guide to Inform Sensor Choice for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
FFN200 Dihydrochloride: A Comparative Guide to its Specificity for VMAT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FFN200 dihydrochloride's specificity for the vesicular monoamine transporter 2 (VMAT2) over other key monoamine transporters. FFN200 is a fluorescent false neurotransmitter that acts as a substrate for VMAT2, enabling the visualization of monoamine uptake and release from synaptic vesicles.[1] Its utility as a research tool is critically dependent on its selectivity for VMAT2. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to clarify key concepts.
Quantitative Comparison of Transporter Affinity
| Transporter | Parameter | Value (µM) | Notes |
| VMAT2 | Kₘ | 13.7 | The Michaelis constant (Kₘ) indicates the substrate concentration at which the transport rate is half of the maximum. A lower Kₘ suggests a higher affinity of the substrate for the transporter. This value was determined by measuring the accumulation of FFN200 in VMAT2-transfected HEK cells.[2] |
| DAT | Not Applicable | No significant interaction | Studies have shown that the accumulation of FFN200 in dopaminergic neurons is independent of the dopamine (B1211576) transporter (DAT). This was demonstrated in experiments using DAT knockout mice and by the lack of effect of the DAT inhibitor nomifensine (B1679830) on FFN200 accumulation. This indicates a high degree of selectivity for VMAT2 over DAT. |
| SERT | Kᵢ or IC₅₀ | Data not available | |
| NET | Kᵢ or IC₅₀ | Data not available |
Signaling Pathways and Experimental Workflows
To understand the specificity of FFN200, it is crucial to visualize both the biological context of VMAT2 function and the experimental procedures used to assess transporter selectivity.
Caption: VMAT2-mediated uptake of monoamines and FFN200 into synaptic vesicles.
The above diagram illustrates the central role of VMAT2 in packaging monoamine neurotransmitters and FFN200 from the cytosol into synaptic vesicles for subsequent release. The high specificity of FFN200 for VMAT2 ensures that its fluorescence signal accurately reports on the activity of this vesicular transporter, with minimal interference from plasma membrane transporters like DAT, SERT, and NET.
Experimental Protocols
The determination of FFN200's specificity for VMAT2 involves a combination of uptake assays and competitive binding studies.
VMAT2 Substrate Uptake Assay
This assay directly measures the transport of FFN200 into cells or vesicles expressing VMAT2.
Objective: To determine the kinetic parameters (e.g., Kₘ and Vₘₐₓ) of FFN200 transport by VMAT2.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected to express VMAT2. Control cells consist of non-transfected or mock-transfected cells.
-
Incubation: VMAT2-expressing cells and control cells are incubated with varying concentrations of FFN200 dihydrochloride (B599025).
-
Inhibition: To confirm VMAT2-specific uptake, a parallel set of experiments is conducted in the presence of a known VMAT2 inhibitor, such as tetrabenazine (B1681281) (TBZ).
-
Fluorescence Measurement: After incubation, cells are washed to remove extracellular FFN200, and the intracellular fluorescence is measured using a fluorescence microplate reader or fluorescence microscopy.
-
Data Analysis: The rate of FFN200 uptake is calculated and plotted against the FFN200 concentration. The data are then fitted to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Caption: Workflow for determining transporter binding affinity via competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of FFN200 for various transporters by measuring its ability to displace a known high-affinity radioligand.
Objective: To quantify the binding affinity of FFN200 for VMAT2, DAT, SERT, and NET.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells individually expressing high levels of VMAT2, DAT, SERT, or NET.
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand for each transporter (e.g., [³H]dihydrotetrabenazine for VMAT2, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) at a concentration near its K₋ value.
-
Competition: Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding to the transporter.
-
Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The contents of each well are then rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the FFN200 concentration. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ value (the concentration of FFN200 that inhibits 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that this compound is a highly selective substrate for VMAT2, particularly when compared to the dopamine transporter (DAT). Qualitative studies have demonstrated that its accumulation in neurons is independent of DAT activity. The reported Kₘ value of 13.7 µM for VMAT2 provides a quantitative measure of this interaction.
While direct quantitative binding data for FFN200 at SERT and NET are not currently available in the public literature, the established selectivity over DAT suggests a favorable profile for specific VMAT2 imaging. Researchers utilizing FFN200 can be confident in its ability to report on VMAT2 function with minimal off-target effects from the dopamine plasma membrane transporter. Further studies would be beneficial to fully characterize its interaction with a broader range of monoamine transporters.
References
A Comparative Guide to FFN200 Dihydrochloride and Genetically Encoded Dopamine Sensors for Neuroscience Research
For researchers, scientists, and drug development professionals, the selection of an appropriate tool for monitoring dopamine (B1211576) dynamics is critical for advancing our understanding of neural circuits and developing novel therapeutics. This guide provides a detailed comparison of the fluorescent false neurotransmitter FFN200 dihydrochloride (B599025) and the leading genetically encoded dopamine sensors, dLight and GRAB-DA, with a focus on their performance, limitations, and experimental applications.
Introduction to Dopamine Imaging Probes
Dopamine is a crucial neuromodulator involved in a wide range of physiological processes and neurological disorders. Visualizing dopamine release with high spatiotemporal resolution is essential for dissecting its role in brain function. Fluorescent false neurotransmitters (FFNs) and genetically encoded sensors are two major classes of tools used for this purpose.
FFN200 dihydrochloride is a synthetic fluorescent compound that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] It is taken up into dopaminergic vesicles and released upon neuronal stimulation, allowing for the visualization of exocytosis from individual presynaptic terminals.[1] A key feature of FFN200 is its independence from the dopamine transporter (DAT) for neuronal uptake, enabling its use in both cell culture and acute brain slices.[3]
Genetically encoded dopamine sensors , such as dLight and GRAB-DA , are proteins engineered from dopamine receptors and fluorescent proteins.[4][5] These sensors are expressed on the cell surface and exhibit an increase in fluorescence upon binding to extracellular dopamine. Their genetic nature allows for cell-type-specific expression and long-term in vivo imaging, representing a significant advantage over synthetic probes.[4]
Performance Comparison
The choice between FFN200 and genetically encoded sensors depends on the specific experimental question. The following tables summarize their key performance characteristics based on available data.
Table 1: General Properties and Performance Metrics
| Feature | This compound | dLight Sensors (e.g., dLight1.3b) | GRAB-DA Sensors (e.g., GRAB-DA2m) |
| Mechanism of Action | VMAT2 substrate, reports vesicular release | GPCR-based, reports extracellular dopamine concentration | GPCR-based, reports extracellular dopamine concentration |
| Cellular Uptake | VMAT2-dependent vesicular loading, DAT-independent neuronal uptake[3] | Genetically expressed, membrane-bound | Genetically expressed, membrane-bound |
| Signal Readout | Decrease in fluorescence upon release (destaining) | Increase in fluorescence upon dopamine binding | Increase in fluorescence upon dopamine binding |
| Affinity (EC₅₀) | N/A (substrate) | ~1.68 µM[6] | ~130 nM[3] |
| Dynamic Range (ΔF/F) | ~28% decrease per destaining punctum[1] | up to ~930%[6] | up to ~340%[5] |
| Kinetics | Destaining t₁/₂: ~17-26 s (15 Hz stimulation)[1] | On: ~10 ms, Off: ~100 ms[6] | Sub-second[5] |
| In Vivo Application | Limited, requires intracranial infusion, not suitable for longitudinal studies | Yes, suitable for long-term imaging | Yes, suitable for long-term imaging |
| Cell-Type Specificity | Labels all VMAT2-expressing neurons (primarily monoaminergic) | High, determined by genetic targeting | High, determined by genetic targeting |
Table 2: Advantages and Limitations
| Probe | Advantages | Limitations |
| This compound | - Enables visualization of single vesicle release events.[1] - Can identify "presynaptically silent" terminals.[1][3] - DAT-independent loading is useful for in vitro preparations.[3] - pH-independent fluorescence allows for accurate kinetic measurements.[1] | - Invasive delivery (intracranial infusion) required for in vivo use. - Not suitable for chronic or longitudinal studies.[2] - Potential for interference with endogenous dopamine packaging and release.[7] - Lower signal-to-noise ratio compared to genetically encoded sensors. - Potential for phototoxicity with prolonged imaging. |
| dLight & GRAB-DA Sensors | - High sensitivity and dynamic range.[5][6] - High temporal resolution for tracking rapid dopamine transients.[5][6] - Cell-type specific expression through genetic targeting. - Suitable for long-term, longitudinal in vivo imaging in behaving animals.[4] - Red-shifted variants available for multiplex imaging. | - Indirectly measures dopamine concentration, not release events. - Expression levels can vary, potentially affecting sensor calibration. - May buffer extracellular dopamine, although studies suggest minimal impact on endogenous signaling.[8][9] - Requires viral vector delivery and expression time. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these dopamine imaging tools. Below are summarized protocols for their use in acute brain slices.
This compound Labeling and Imaging in Acute Brain Slices
This protocol is adapted from Pereira et al., 2016.[1]
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-HEPES artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in ice-cold NMDG-HEPES aCSF.
-
Transfer slices to a recovery chamber with NMDG-HEPES aCSF at 32-34°C for 10-15 minutes, followed by incubation at room temperature in recording aCSF.
-
-
FFN200 Loading:
-
Incubate slices in carbogenated recording aCSF containing 10 µM this compound for 30 minutes at 32°C.
-
After incubation, transfer the slices to the recording chamber and perfuse with oxygenated recording aCSF at a rate of 1-2 ml/min to wash out excess FFN200. A wash period of at least 45 minutes is recommended.
-
-
Imaging:
-
Use a two-photon or confocal microscope for imaging.
-
Excite FFN200 at ~780 nm (for two-photon) or ~352 nm (for one-photon) and collect emission at ~451 nm.
-
Acquire baseline fluorescence images before stimulation.
-
Position a stimulating electrode near the imaged terminals and deliver electrical stimulation (e.g., 15 Hz) to evoke release.
-
Record time-lapse images to monitor the destaining of FFN200 from presynaptic puncta.
-
Genetically Encoded Sensor (dLight/GRAB-DA) Imaging in Acute Brain Slices
This protocol is a general guide based on methodologies from Patriarchi et al., 2018, and Sun et al., 2020.[6][10]
-
Viral Injection and Expression:
-
Inject an adeno-associated virus (AAV) encoding the desired dLight or GRAB-DA sensor into the brain region of interest in the animal model.
-
Allow 3-4 weeks for optimal sensor expression.
-
-
Slice Preparation:
-
Follow the same procedure for preparing acute brain slices as described for FFN200 imaging.
-
-
Imaging:
-
Transfer a slice to the recording chamber of a two-photon or confocal microscope perfused with carbogenated recording aCSF at 32°C.
-
For green fluorescent sensors, excite at ~920 nm (two-photon) or ~488 nm (one-photon) and collect emission at ~520 nm.
-
Identify a region with good sensor expression.
-
Deliver electrical or optogenetic stimulation to evoke dopamine release.
-
Record time-lapse images to capture the fluorescence increase in response to dopamine binding.
-
Visualizing Methodologies and Pathways
Signaling Pathway of Genetically Encoded Dopamine Sensors
Caption: Mechanism of genetically encoded dopamine sensors.
Experimental Workflow for FFN200 Imaging
Caption: Experimental workflow for FFN200 imaging in acute brain slices.
Conclusion and Future Directions
This compound and genetically encoded sensors like dLight and GRAB-DA are powerful but distinct tools for studying dopamine neurotransmission.
FFN200 remains invaluable for its unique ability to report on the presynaptic release machinery at the level of individual vesicle clusters, including the identification of functionally silent synapses.[1] This makes it particularly well-suited for detailed mechanistic studies of exocytosis in in vitro preparations.
Genetically encoded sensors have revolutionized the field by enabling chronic, cell-type-specific monitoring of dopamine dynamics in awake, behaving animals.[4] Their high sensitivity and temporal resolution are ideal for correlating dopamine signaling with complex behaviors and for longitudinal studies of disease models and drug effects.
The choice of probe should be guided by the specific research question. For dissecting the fundamental mechanisms of neurotransmitter release from individual terminals, FFN200 offers unparalleled insights. For understanding the role of dopamine in neural circuits and behavior, the versatility and in vivo capabilities of dLight and GRAB-DA sensors are currently unmatched.
Future developments will likely focus on improving the properties of both classes of probes. For FFNs, this could include enhanced photostability and reduced interference with endogenous systems. For genetically encoded sensors, ongoing efforts are aimed at creating sensors with even larger dynamic ranges, faster kinetics, and a broader palette of colors to facilitate multiplexed imaging of different neurotransmitters and neuronal activity reporters simultaneously. The continued development and application of these sophisticated tools will undoubtedly deepen our understanding of the complex role of dopamine in the brain.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yulonglilab.org [yulonglilab.org]
- 5. Next-generation GRAB sensors for monitoring dopaminergic activity in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Differential Roles of Kinetic On- and Off-Rates in T-Cell Receptor Signal Integration Revealed with a Modified Fab’-DNA Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR-Based Dopamine Sensors—A Detailed Guide to Inform Sensor Choice for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved green and red GRAB sensors for monitoring dopaminergic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Advantages of FFN200 over traditional dopamine measurement techniques
A Comparative Guide for Researchers and Drug Development Professionals
The study of dopamine (B1211576) dynamics is pivotal to understanding complex brain functions and a wide array of neurological and psychiatric disorders. For decades, traditional techniques such as microdialysis and fast-scan cyclic voltammetry (FSCV) have been the cornerstones of dopamine measurement. However, these methods are not without their limitations, particularly in resolving synaptic-level activity. The advent of the fluorescent false neurotransmitter FFN200 represents a significant leap forward, offering unprecedented spatial resolution to dissect the intricacies of dopaminergic neurotransmission. This guide provides a comprehensive comparison of FFN200 with traditional methods, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their scientific inquiries.
Performance Comparison: FFN200 vs. Traditional Techniques
FFN200 distinguishes itself from conventional methods by enabling the visualization of dopamine release from individual presynaptic terminals.[1][2][3] This capability provides a granular view of synaptic activity that is unattainable with techniques that measure bulk dopamine levels. The following table summarizes the key performance characteristics of FFN200, microdialysis, and FSCV.
| Feature | FFN200 | Microdialysis | Fast-Scan Cyclic Voltammetry (FSCV) |
| Spatial Resolution | Individual synapses (micrometer scale)[1][2][3] | Several hundred micrometers[4][5] | Micron-scale (at the electrode surface)[6] |
| Temporal Resolution | Milliseconds to seconds (dependent on imaging setup)[1] | Minutes to hours[4][6] | Sub-second (typically ~100 ms (B15284909) per data point)[4][5][6] |
| Measurement Type | Vesicular release from individual boutons[1] | Extracellular concentration (averaged over a large area)[4][6] | Real-time changes in extracellular concentration[6] |
| Specificity | Selective for monoamine exocytosis via VMAT2[1][7] | High (when coupled with HPLC)[6] | Good (distinguishes analytes by redox potential)[4][6] |
| Application | In vitro and ex vivo brain slice imaging[1][2] | In vivo monitoring in freely moving animals[6][8] | In vivo and in vitro real-time detection[6][9] |
| Key Advantage | Unparalleled spatial resolution for studying synaptic heterogeneity[1][2][3] | Quantitative measurement of tonic neurotransmitter levels in vivo[4][5] | High temporal resolution for detecting phasic neurotransmitter fluctuations[4][6] |
Delving Deeper: The FFN200 Advantage
Traditional methods like microdialysis and FSCV have been instrumental in advancing our understanding of dopamine's role in the brain. Microdialysis provides valuable data on tonic, or baseline, dopamine levels over extended periods in behaving animals.[4][5] FSCV offers excellent temporal resolution, capturing rapid, phasic changes in dopamine concentration associated with specific stimuli or behaviors.[4][6] However, both techniques average signals from hundreds or thousands of synapses, masking the activity of individual neuronal connections.[1][2]
FFN200 overcomes this fundamental limitation. As a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), it is selectively taken up into the synaptic vesicles of monoaminergic neurons.[1][7] Upon neuronal stimulation, FFN200 is released along with dopamine, and this "destaining" can be visualized and quantified at the level of single boutons using fluorescence microscopy.[1] This allows researchers to:
-
Investigate Synaptic Heterogeneity: FFN200 imaging has revealed a surprising functional diversity among dopaminergic synapses, with only a fraction of boutons releasing their contents in response to stimulation.[1][2][3]
-
Study Presynaptic Mechanisms: The ability to monitor individual release events provides a powerful tool to dissect the molecular machinery governing neurotransmitter release and its modulation by drugs.[10]
-
High-Resolution Anatomical and Functional Mapping: FFN200 can be used to label dopaminergic neurons and their projections with high fidelity, enabling correlative studies of structure and function.[1][11]
Experimental Protocols
FFN200 Imaging of Dopamine Release in Brain Slices
This protocol is adapted from studies utilizing FFN probes for imaging monoamine release.[1][11]
-
Brain Slice Preparation:
-
Anesthetize a mouse (e.g., C57BL/6) and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2.4 CaCl2, 1.3 MgSO4, and 10 glucose.
-
Cut 300 µm-thick coronal slices containing the brain region of interest (e.g., striatum) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before use.
-
-
FFN200 Loading:
-
Incubate the brain slices in a solution of 10 µM FFN200 in oxygenated aCSF for 30 minutes at room temperature.
-
-
Washout and Mounting:
-
Transfer the slices to a recording chamber on a confocal or multiphoton microscope stage.
-
Continuously perfuse the slices with oxygenated aCSF at a rate of 1-2 mL/min for at least 10 minutes to wash out excess FFN200 and reduce background fluorescence.
-
-
Stimulation and Imaging:
-
Place a bipolar stimulating electrode in the vicinity of the dopaminergic axons.
-
Acquire baseline fluorescence images of FFN200-labeled puncta.
-
Deliver electrical stimulation (e.g., 15 Hz for a defined duration) to evoke dopamine release.
-
Capture time-lapse images before, during, and after stimulation.
-
-
Data Analysis:
-
Identify individual FFN200 puncta (boutons).
-
Measure the fluorescence intensity of each punctum over time.
-
The decrease in fluorescence intensity ("destaining") reflects the release of FFN200 from synaptic vesicles.
-
Quantify the rate and extent of destaining to determine the kinetics of release.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol provides a general overview of the in vivo microdialysis procedure.[8][12]
-
Probe Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).
-
Secure the probe to the skull with dental cement.
-
-
Recovery:
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Perfusion and Sample Collection:
-
Connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with sterile aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect the dialysate samples in timed fractions (e.g., every 10-20 minutes).
-
-
Analysis:
-
Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection
This protocol outlines the basic steps for performing FSCV in vivo or in brain slices.[6][9][13]
-
Electrode Fabrication and Calibration:
-
Fabricate carbon-fiber microelectrodes according to established protocols.
-
Calibrate the electrode by applying known concentrations of dopamine to determine its sensitivity.
-
-
Electrode Implantation (for in vivo):
-
Anesthetize the animal and stereotaxically lower the carbon-fiber microelectrode into the target brain region.
-
Place a reference electrode (e.g., Ag/AgCl) in contact with a distant brain region or saline.
-
-
Data Acquisition:
-
Apply a triangular voltage waveform to the carbon-fiber microelectrode (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz).[6]
-
Record the resulting current, which is generated by the oxidation and reduction of dopamine at the electrode surface.
-
Use background subtraction to isolate the faradaic current associated with dopamine.
-
-
Stimulation and Analysis:
-
Use a stimulating electrode to evoke dopamine release.
-
The resulting changes in current are proportional to the changes in extracellular dopamine concentration.
-
Analyze the data to determine the kinetics of dopamine release and uptake.
-
Visualizing the Methodologies
To further elucidate the principles and workflows of these techniques, the following diagrams are provided.
Caption: FFN200 uptake and release pathway in a dopaminergic neuron.
Caption: Experimental workflow for FFN200 dopamine release imaging.
References
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]
- 5. Spatial and temporal scales of dopamine transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FFN200 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing FFN200 dihydrochloride (B599025), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional guidelines should always be followed, this guide provides essential information and procedural steps for the safe handling and disposal of this fluorescent substrate.
FFN200 dihydrochloride is a specialized chemical used to trace monoamine exocytosis in neuronal cell cultures and brain tissue. Due to its chemical nature as a dihydrochloride salt of an organic compound and its use in a laboratory setting, it requires careful management as chemical waste.
Key Safety and Disposal Information
| Property | Information |
| Chemical Name | This compound |
| Common Use | Fluorescent substrate for VMAT2 |
| Physical Form | Solid |
| Primary Disposal Concern | Chemical Waste |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with your institution's chemical hygiene plan and local regulations. The following is a general procedural outline:
-
Consult the Safety Data Sheet (SDS): The most crucial step is to obtain and thoroughly review the official Safety Data Sheet (SDS) for this compound from the supplier. The SDS will contain a dedicated "Disposal considerations" section with specific instructions and any known hazards.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
-
Waste Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with general laboratory trash.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a compatible, labeled waste container. Avoid mixing with incompatible waste streams. The container should be kept closed when not in use.
-
-
Waste Segregation: Segregate this compound waste from other types of laboratory waste, such as biological or radioactive waste, unless specific protocols from your institution's environmental health and safety (EHS) office instruct otherwise.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on chemical waste disposal. Contact them to schedule a pickup of the labeled waste container and to clarify any specific procedures for your facility.
Experimental Workflow for Disposal
The logical flow for ensuring the safe disposal of this compound is outlined in the diagram below. This workflow emphasizes the importance of consulting official documentation and adhering to institutional safety protocols.
Disclaimer: This information is intended as a general guide. The specific disposal procedures for this compound must be determined by consulting the official Safety Data Sheet provided by the manufacturer and by adhering to the guidelines set forth by your institution's Environmental Health and Safety department.
Personal protective equipment for handling FFN200 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of FFN200 dihydrochloride (B599025), a selective fluorescent substrate of the vesicular monoamine transporter 2 (VMAT2). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
FFN200 dihydrochloride is a chemical reagent intended for laboratory research use only. As with any chemical, it is imperative to handle it with care, employing appropriate personal protective equipment (PPE) and adhering to standard laboratory safety practices. The following tables summarize the essential PPE and immediate actions to be taken in the event of exposure.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound in its powdered form or in solution.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and fitted properly to prevent any contact of the compound with the eyes. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Double-gloving is recommended, especially during weighing and solution preparation. |
| Body Protection | Laboratory Coat | A standard lab coat is essential to protect skin and personal clothing from potential spills. |
| Respiratory Protection | Fume Hood | All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate action is critical. The following table outlines the recommended first aid measures.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for both safety and environmental responsibility.
Experimental Workflow
The following diagram illustrates the recommended step-by-step workflow for handling this compound, from receiving the compound to the final disposal of waste.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C[1] | As per manufacturer's expiration date. |
| In Solvent | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 month[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Segregation :
-
Solid Waste : Collect unused this compound powder, contaminated weigh boats, pipette tips, and gloves in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling :
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
